molecular formula C13H8Cl2FNO B177785 N-(2,4-dichlorophenyl)-4-fluorobenzamide CAS No. 101398-11-2

N-(2,4-dichlorophenyl)-4-fluorobenzamide

Cat. No.: B177785
CAS No.: 101398-11-2
M. Wt: 284.11 g/mol
InChI Key: HRXCRGRNOZAPAS-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-fluorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C13H8Cl2FNO and its molecular weight is 284.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXCRGRNOZAPAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2,4-dichlorophenyl)-4-fluorobenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-(2,4-dichlorophenyl)-4-fluorobenzamide

Part 1: Executive Summary & Chemical Identity

Compound Overview this compound is a polyhalogenated diaryl amide currently utilized as a chemical probe and structural scaffold in medicinal chemistry.[1] Belonging to the N-phenylbenzamide class, this molecule is characterized by a "privileged structure" often associated with antimicrobial, antifungal (SDHI-like), and ion channel modulatory activities.[1] Its specific substitution pattern—a para-fluoro group on the benzoyl ring and ortho,para-dichloro substitution on the aniline ring—is designed to optimize metabolic stability and lipophilicity, facilitating membrane permeability in biological assays.[1]

Chemical Identity Table

ParameterDetail
IUPAC Name This compound
Molecular Formula C₁₃H₈Cl₂FNO
Molecular Weight 284.11 g/mol
Core Scaffold Diaryl Amide (Benzanilide)
SMILES Fc1ccc(cc1)C(=O)Nc2ccc(Cl)cc2Cl
InChI Key (Predicted) VNDHYTGVCGVETQ-UHFFFAOYSA-N (Analog based)
CAS Registry Note: Often listed in screening libraries (e.g., ChemBridge, Enamine) under specific catalog IDs; exact CAS varies by salt form/vendor.[1][2]

Part 2: Physicochemical Profiling

The tri-halogenated nature of this compound dictates its behavior in solution and biological systems. The fluorine atom acts as a bioisostere for hydrogen, increasing lipophilicity while blocking metabolic oxidation at the para position of the benzoyl ring.

Predicted Properties Table

PropertyValue (Predicted/Analogous)Significance
cLogP 4.2 ± 0.4Highly lipophilic; suggests good passive membrane permeability but poor aqueous solubility.[1]
Topological PSA ~29.1 ŲLow polar surface area, consistent with blood-brain barrier (BBB) penetration potential.
H-Bond Donors 1 (Amide NH)Critical for binding site interaction (e.g., backbone carbonyls in enzymes).
H-Bond Acceptors 2 (C=O, F)The amide carbonyl is the primary acceptor; Fluorine is a weak acceptor.
Melting Point 145–155 °CTypical for crystalline benzanilides; indicates stable lattice packing.
Solubility < 0.1 mg/mL (Water)Requires organic co-solvents (DMSO, DMF) for biological assays.

Part 3: Synthetic Pathways

The synthesis of this compound follows a classic nucleophilic acyl substitution.[1] Two primary methodologies are recommended depending on scale and reagent availability.

Method A: Acid Chloride Coupling (Standard Protocol)

This is the preferred method for high-yield synthesis due to the high reactivity of the acyl chloride.

  • Reagents: 4-fluorobenzoyl chloride, 2,4-dichloroaniline, Triethylamine (Et₃N).[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Mechanism: The aniline nitrogen attacks the carbonyl carbon of the acid chloride, displacing the chloride ion. Et₃N scavenges the generated HCl.

Method B: Carbodiimide Coupling (Mild Conditions)

Used when acid-sensitive functional groups are present (though not applicable to this robust scaffold, it is a valid alternative).

  • Reagents: 4-fluorobenzoic acid, 2,4-dichloroaniline, EDC·HCl, HOBt.

  • Solvent: DMF or DCM.

Synthesis Workflow Diagram

Synthesis Start1 4-Fluorobenzoyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (Solvent: DCM, Base: Et3N, 0°C to RT) Start1->Reaction Start2 2,4-Dichloroaniline (Nucleophile) Start2->Reaction Intermediate Tetrahedral Intermediate Reaction->Intermediate Addition Product This compound (Precipitate) Intermediate->Product Elimination of Cl- Waste By-product: Triethylammonium chloride Intermediate->Waste

Caption: Stoichiometric workflow for the synthesis of the target benzamide via acid chloride activation.

Part 4: Biological Relevance & SAR

This molecule acts as a Chemical Probe to investigate the Structure-Activity Relationship (SAR) of the benzamide pharmacophore.

1. Metabolic Stability & Halogenation

  • Fluorine (4-position): Blocks Cytochrome P450-mediated hydroxylation at the para position, significantly extending the half-life (

    
    ) of the compound compared to the unsubstituted benzamide.[1]
    
  • Chlorine (2,4-positions): The ortho-chlorine forces the aniline ring out of planarity relative to the amide bond (steric clash), locking the conformation.[1] This "twisted" conformation is often required for binding to hydrophobic pockets in targets like Succinate Dehydrogenase (SDH) or Ion Channels .

2. Potential Biological Targets (Class-Based) Based on structural homology with known bioactive benzamides, this compound is relevant in the following screens:

  • Antimicrobial (FtsZ Inhibition): Polyhalogenated benzamides have been shown to inhibit FtsZ, a tubulin-homolog essential for bacterial cell division [1].

  • Fungicidal (SDHI): The amide core mimics the substrate ubiquinone in the mitochondrial complex II (succinate dehydrogenase), a common mechanism for agricultural fungicides [2].

  • Ion Channel Modulation: N-phenylbenzamides are frequent modulators of TRP (Transient Receptor Potential) channels and KCNQ potassium channels.[1]

Mechanism of Action Hypothesis

Mechanism Compound This compound Target Hydrophobic Binding Pocket (e.g., Allosteric Site of Enzyme) Compound->Target Docking Interaction1 H-Bonding: Amide NH -> Backbone Carbonyl Target->Interaction1 Interaction2 Halogen Bonding: Cl/F -> Hydrophobic Residues Target->Interaction2 Effect Conformational Lock / Inhibition Interaction1->Effect Interaction2->Effect

Caption: Hypothetical binding mode showing key pharmacophore interactions within a hydrophobic protein pocket.

Part 5: Detailed Experimental Protocols

Protocol 1: Synthesis via Acid Chloride

Objective: Isolate high-purity this compound.

  • Preparation:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a nitrogen inlet.

    • Add 2,4-dichloroaniline (1.62 g, 10.0 mmol) and Dichloromethane (DCM) (30 mL).

    • Add Triethylamine (Et₃N) (1.53 mL, 11.0 mmol) as the base scavenger.

    • Cool the mixture to 0°C using an ice bath.

  • Reaction:

    • Dissolve 4-fluorobenzoyl chloride (1.58 g, 10.0 mmol) in DCM (10 mL).

    • Add the acid chloride solution dropwise to the amine mixture over 15 minutes.

    • Observation: White precipitate (Et₃N·HCl) may form immediately.

    • Remove ice bath and stir at Room Temperature (RT) for 3–4 hours.

    • Monitor: Check reaction progress via TLC (Hexane:Ethyl Acetate 4:1).

  • Work-up:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 30 mL) – Removes unreacted amine.

      • Sat. NaHCO₃ (2 x 30 mL) – Removes unreacted acid/HCl.

      • Brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure (Rotavap).

  • Purification:

    • The crude solid is usually off-white.[1]

    • Recrystallization: Dissolve in minimum hot Ethanol (EtOH). Allow to cool slowly to RT, then to 4°C.

    • Filter the crystals and dry in a vacuum oven at 50°C.

Protocol 2: Characterization (Expected Data)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.4 (s, 1H, NH).
      
    • 
       8.0-7.9 (m, 2H, Benzoyl-H).
      
    • 
       7.7 (d, 1H, Aniline H-3).
      
    • 
       7.6 (d, 1H, Aniline H-6).
      
    • 
       7.4 (dd, 1H, Aniline H-5).
      
    • 
       7.3 (t, 2H, Benzoyl-H, coupled to F).
      
  • MS (ESI): Calculated

    
    . Pattern will show characteristic Cl isotope distribution (M, M+2, M+4).
    

Part 6: Safety & Handling (SDS Summary)

  • Hazard Classification:

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

    • Aquatic Toxicity: Chronic Category 4 (Due to halogenation/lipophilicity).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Halogenated organic waste stream. Do not release into drains.

Part 7: References

  • Bi, F., et al. (2018). "Design, synthesis and biological evaluation of novel benzamide derivatives as FtsZ inhibitors." Bioorganic & Medicinal Chemistry Letters, 28(10), 1886-1892.

  • Rheinheimer, J., et al. (2008). "The chemistry of carboxamide fungicides and their biological targets." Modern Crop Protection Compounds, Wiley-VCH.

  • Smith, D.A. (2012). "Metabolic Stability and Design of Halogenated Drugs." Methods and Principles in Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "4-Fluorobenzamide and related structures." National Center for Biotechnology Information.

Sources

The Fluorine Advantage: Engineering Bioactivity in Benzanilide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Fluorinated Benzanilide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Privileged Scaffold

The benzanilide core (N-phenylbenzamide) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. However, the native scaffold suffers from rapid metabolic clearance and suboptimal membrane permeability.

This guide analyzes how the strategic introduction of fluorine atoms transforms this scaffold. By leveraging the unique properties of fluorine—extreme electronegativity, small van der Waals radius (1.47 Å vs. 1.20 Å for H), and lipophilicity modulation—researchers can precisely tune the biological activity of benzanilides for antimicrobial, anticancer, and agrochemical applications.

Chemical Basis: The "Fluorine Effect" in Benzanilides

To rationally design active derivatives, one must understand the physicochemical alterations induced by fluorination.

Metabolic Blocking (The Para-Block Strategy)

The primary route of metabolism for benzanilides is hydroxylation at the para-position of the phenyl rings by Cytochrome P450 enzymes.

  • Mechanism: The C-F bond energy (approx. 116 kcal/mol) renders it resistant to oxidative cleavage.

  • Application: Substituting the para-position with fluorine or a trifluoromethyl (-CF3) group blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the compound in vivo.
    
Conformational Locking

Fluorine substitution at the ortho-position can dictate the conformation of the benzanilide via electrostatic interactions and intramolecular hydrogen bonding.

  • Observation: An ortho-fluorine on the aniline ring can accept a hydrogen bond from the amide nitrogen (N-H···F), locking the molecule in a planar conformation. This pre-organization reduces the entropic penalty upon binding to a receptor (e.g., the enzyme active site).

Lipophilicity and Membrane Permeability

The introduction of -CF3 groups drastically increases lipophilicity (Hansch


 value for -CF3 is +0.88).
  • Impact: Enhanced passive diffusion across the lipid bilayer of Gram-positive bacteria (e.g., MRSA) and fungal cell walls.

Therapeutic Domains & Mechanisms

Antimicrobial Activity (Salicylanilides)

Fluorinated salicylanilides (2-hydroxybenzanilides) have emerged as potent agents against multidrug-resistant bacteria.[1]

  • Target: Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).[1]

  • Mechanism of Action: Unlike traditional antibiotics that target specific enzymes (like transpeptidase), fluorinated salicylanilides often act as protonophores . They uncouple oxidative phosphorylation by disrupting the proton gradient across the bacterial membrane. The lipophilic fluorinated tail inserts into the membrane, while the phenolic hydroxyl group shuttles protons, collapsing the membrane potential (

    
    ).
    
Agrochemicals: Succinate Dehydrogenase Inhibition (SDHI)

In the agricultural sector, fluorinated benzanilides are a cornerstone of fungal control (e.g., Flutolanil).

  • Target: Complex II (Succinate Dehydrogenase, SDH) in the mitochondrial electron transport chain.[2]

  • Mechanism: These compounds bind to the Ubiquinone-binding site (Q-site) of the SDH enzyme.[3] The fluorine substituents are critical for fitting into the hydrophobic pocket of the enzyme, blocking electron transfer from succinate to ubiquinone. This halts cellular respiration and induces Reactive Oxygen Species (ROS) accumulation.

Anticancer Potential

Recent SAR studies indicate that fluorinated benzanilides exhibit cytotoxicity against lung (A549) and colorectal (HCT116) cancer lines.

  • Pathway: Induction of apoptosis via mitochondrial membrane depolarization. The -CF3 group enhances cellular uptake, allowing the molecule to target intracellular mitochondrial pathways effectively.

Visualization: Mechanism of Action[4][5]

The following diagram illustrates the dual-mode action of these derivatives in different biological contexts.

G cluster_bacteria Path A: Antimicrobial (Bacteria) cluster_fungi Path B: Agrochemical (Fungi) Compound Fluorinated Benzanilide Membrane Bacterial Membrane Insertion Compound->Membrane Lipophilic Diffusion SDH Bind SDH Complex II (Ubiquinone Site) Compound->SDH Specific Binding Uncoupling Proton Gradient Collapse (Uncoupling) Membrane->Uncoupling ATP_Fail ATP Depletion Uncoupling->ATP_Fail Bact_Death Bacterial Cell Death ATP_Fail->Bact_Death ETC_Block Block Electron Transport Chain SDH->ETC_Block ROS ROS Accumulation ETC_Block->ROS Fung_Death Fungal Cell Death ROS->Fung_Death

Figure 1: Dual mechanism of action: Protonophore activity in bacteria vs. SDH enzyme inhibition in fungi.

Experimental Protocols

Protocol A: Robust Synthesis via HATU Coupling

Traditional PCl3 methods are harsh. For fluorinated derivatives, which can be sensitive or expensive, use HATU to maximize yield and purity.

Reagents:

  • Fluorinated Benzoic Acid derivative (1.0 equiv)

  • Fluorinated Aniline derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • Solvent: Anhydrous DMF

Workflow:

  • Activation: Dissolve the benzoic acid in DMF under

    
     atmosphere. Add HATU and DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the activated ester. Checkpoint: Solution should remain clear or turn slightly yellow.
    
  • Coupling: Add the aniline dropwise. Stir at RT for 4–12 hours.

  • Quench: Pour mixture into ice-cold 1M HCl (to protonate unreacted aniline and remove DIPEA).

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with Sat.

    
     (removes unreacted acid) and Brine.
    
  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Hexane:EtOAc).

Protocol B: Minimum Inhibitory Concentration (MIC) Microdilution

To validate antimicrobial activity, use the broth microdilution method (CLSI standards).[4]

Self-Validating Steps:

  • Preparation: Prepare stock solution of the fluorinated benzanilide in DMSO (e.g., 10 mg/mL).

  • Dilution: In a 96-well plate, perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) to achieve a range (e.g., 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Controls (Critical):

    • Growth Control: Bacteria + Broth + DMSO (no drug). Must show turbidity.

    • Sterility Control: Broth only. Must remain clear.

    • Reference Standard: Vancomycin or Ciprofloxacin (to verify strain susceptibility).

  • Readout: Incubate at 37°C for 18–24h. The MIC is the lowest concentration with no visible growth .

  • Validation: Add Resazurin dye (0.01%) and incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable metabolic activity, confirming visual reads.

Quantitative Data Summary

The following table summarizes typical Structure-Activity Relationship (SAR) trends observed in recent literature for fluorinated salicylanilides against MRSA.

Compound Substituent (Aniline Ring)MIC (

g/mL) vs MRSA
Lipophilicity (ClogP)Notes
Unsubstituted (H)> 643.2Inactive; rapid metabolism.
4-Fluoro (4-F)16 - 323.5Moderate activity; metabolic block.
3-Trifluoromethyl (3-CF3)2 - 44.1Potent ; enhanced membrane penetration.
3,5-Bis(trifluoromethyl)0.5 - 15.2Highly potent; risk of cytotoxicity to mammalian cells.
4-Bromo-3-Trifluoromethyl0.03 - 0.064.8Lead Candidate ; superior to Vancomycin in some assays.

Synthesis Workflow Visualization

Synthesis Start Start: Fluorinated Acid + Aniline Activation Activation: HATU / DIPEA (DMF, 15 min) Start->Activation Coupling Coupling: Stir RT, 12h (Amide Bond Formation) Activation->Coupling Workup Workup: Acid Wash (HCl) Base Wash (NaHCO3) Coupling->Workup Product Final Product: Fluorinated Benzanilide (>95% Purity) Workup->Product Recrystallization

Figure 2: Optimized HATU-mediated synthesis pathway for fluorinated benzanilides.

References

  • Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. DergiPark, 2023. Link

  • Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules (MDPI), 2012. Link

  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Molecular Diversity (NIH), 2021. Link

  • Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. International Journal of Molecular Sciences (MDPI), 2022. Link

  • Discovery of succinate dehydrogenase candidate fungicides via lead optimization. Scientific Reports (Nature), 2022. Link

Sources

SAR Studies of N-(2,4-Dichlorophenyl) Benzamide Analogs: From Antimicrobial Scaffolds to Epigenetic Modulators

[1]

Executive Summary

The N-(2,4-dichlorophenyl) benzamide scaffold represents a privileged structure in medicinal chemistry, characterized by its distinct "anti" conformational preference and high metabolic stability. This guide explores the Structure-Activity Relationship (SAR) of this chemotype, dissecting its dual-utility in two distinct therapeutic areas: antimicrobial/fungicidal activity (via membrane disruption and SDHI-like mechanisms) and epigenetic modulation (specifically Histone Deacetylase (HDAC) inhibition).[1]

This whitepaper provides a rigorous technical analysis of the scaffold, detailing the electronic and steric contributions of the 2,4-dichloro substitution, the critical "Anthranilamide Shift" required for HDAC potency, and validated protocols for synthesis and biological evaluation.

Structural & Electronic Analysis

The "Anti" Conformation & Hydrogen Bonding

Crystallographic studies of N-(2,4-dichlorophenyl) benzamide reveal a stable anti-conformation between the amide N-H and C=O bonds.[1] This geometry is critical for receptor binding, as it positions the carbonyl oxygen and amide proton on opposite faces, maximizing intermolecular hydrogen bonding potential.

  • Dihedral Angles: The amide group forms a dihedral angle of ~33.0° with the benzoyl ring, while the benzoyl and aniline rings remain nearly coplanar (dihedral angle ~2.6°).[2][3] This planarity facilitates π-π stacking interactions within the active site of target proteins (e.g., Succinate Dehydrogenase or HDAC isoforms).[1]

  • Lattice Stability: Molecules link via N—H[1][4]···O hydrogen bonds into infinite chains, a property that correlates with the scaffold's high melting point and stability in solid-state formulations.

The 2,4-Dichloro Motif: Metabolic Armor

The selection of the 2,4-dichlorophenyl moiety is not arbitrary; it serves three distinct medicinal chemistry functions:

  • Metabolic Blockade: The chlorine atoms at the ortho (2) and para (4) positions block the primary sites of Cytochrome P450-mediated hydroxylation, significantly extending the in vivo half-life compared to the unsubstituted phenyl analog.

  • Lipophilicity Modulation: The addition of two chlorine atoms increases the cLogP by approximately 1.4 units, facilitating passive transport across fungal cell walls and bacterial membranes.

  • Electronic Deactivation: The electron-withdrawing nature of the chlorines decreases the electron density of the aniline ring, increasing the acidity of the amide proton (N-H), thereby strengthening its capacity as a hydrogen bond donor.

SAR Exploration: The Dual-Pathway Map

The biological activity of this scaffold bifurcates based on modifications to the Benzoyl Ring (Region A) .

Pathway A: Antimicrobial & Fungicidal Activity (SDHI-like)[1]
  • Target: Fungal Succinate Dehydrogenase (SDH) / Bacterial Membrane.[1]

  • Core Requirement: A lipophilic benzoyl ring without polar hydrogen bond donors.[1]

  • SAR Insight: The core N-(2,4-dichlorophenyl) benzamide exhibits broad-spectrum antifungal activity.[1] It functions analogously to commercial SDHI fungicides (e.g., Benodanil), where the amide linker binds to the ubiquinone binding site.

  • Optimization: Introduction of a 2-trifluoromethyl or 2-iodo group on the benzoyl ring often enhances fungicidal potency by filling the hydrophobic pocket of the SDH enzyme.[1]

Pathway B: Epigenetic Modulation (HDAC Inhibition)[1]
  • Target: Histone Deacetylases (Class I HDACs).[1]

  • The "Anthranilamide Shift": Introduction of an amino group (-NH2) at the 2-position of the benzoyl ring converts the scaffold into an Anthranilamide .[1]

  • Mechanism: The 2-amino group and the amide carbonyl form a bidentate chelation complex with the Zinc ion (

    
    ) in the HDAC catalytic pocket. The N-(2,4-dichlorophenyl) moiety acts as the "surface recognition cap," providing selectivity.
    
  • Key Analog: 2-amino-N-(2,4-dichlorophenyl)benzamide (Tacedinaline analog).[1] This specific derivative shows significant antitumor potential by reactivating silenced tumor suppressor genes.[1]

Visualization: SAR Logic Map

SAR_MapCoreN-(2,4-dichlorophenyl)benzamide CoreRegionARegion A:Benzoyl Ring(The Warhead)Core->RegionARegionBRegion B:Amide Linker(The Spacer)Core->RegionBRegionCRegion C:2,4-Dichloro Aniline(The Cap)Core->RegionCSub_HR = H / Alkyl(Lipophilic)RegionA->Sub_HPathway ASub_NH2R = 2-NH2(Zinc Binding)RegionA->Sub_NH2Pathway BCl_Effects2,4-Cl2 Effects:1. Blocks P450 Metabolism2. Increases Lipophilicity3. Acidifies Amide NHRegionC->Cl_EffectsActivity_FungiAntimicrobial / Fungicidal(SDHI Mechanism)Sub_H->Activity_FungiActivity_HDACAntitumor / HDAC Inhibition(Epigenetic)Sub_NH2->Activity_HDAC

Caption: SAR bifurcation of the benzamide scaffold. Region A modification determines the primary therapeutic target (Fungal SDH vs. Human HDAC).

Experimental Protocols

Synthesis Workflows

Two distinct synthetic routes are recommended based on the desired "Region A" substitution.

Method A: Acid Chloride Coupling (For Core/Antimicrobial Analogs)

Best for: Unsubstituted or simple alkyl/halo-substituted benzamides.[1]

  • Reagents: 2,4-Dichloroaniline (1.0 eq), Benzoyl Chloride derivative (1.1 eq), Triethylamine (1.5 eq), DCM (anhydrous).[1]

  • Procedure:

    • Dissolve 2,4-dichloroaniline in dry DCM at 0°C under

      
      .
      
    • Add Triethylamine dropwise.[1]

    • Slowly add Benzoyl Chloride (maintaining T < 5°C).

    • Stir at RT for 4-8 hours (Monitor via TLC, 30% EtOAc/Hex).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then sat.

      
      , then Brine. Dry over 
      
      
      .[1]
    • Purification: Recrystallization from Ethanol.[1][3][5][6]

Method B: Isatoic Anhydride Ring Opening (For 2-Amino/HDAC Analogs)

Best for: 2-aminobenzamides (Anthranilamides).[1] Avoids protection/deprotection of the aniline.

  • Reagents: Isatoic Anhydride (1.0 eq), 2,4-Dichloroaniline (1.1 eq), DMF (anhydrous), NaOH (cat.).

  • Procedure:

    • Dissolve Isatoic Anhydride in DMF.[1][6]

    • Add 2,4-Dichloroaniline.[1][6][7]

    • Activation: Heat to 110°C or use Microwave irradiation (100W, 10 min, 80°C). The reaction is driven by the release of

      
      .[8]
      
    • Quench: Pour reaction mixture into crushed ice/water.

    • Isolation: Filter the resulting precipitate.[1][5][6]

    • Purification: Recrystallization from Ethanol/Water (9:1).[1]

Visualization: Synthesis Decision Tree

Synthesis_WorkflowStartTarget Molecule SelectionDecisionDoes Region A havea 2-Amino group?Start->DecisionPathAMethod A:Schotten-Baumann CouplingDecision->PathANo (Antimicrobial)PathBMethod B:Isatoic Anhydride OpeningDecision->PathBYes (HDAC Inhibitor)ReagentsAReagents:Benzoyl Chloride + AnilineBase: Et3N / DCMPathA->ReagentsAStepANucleophilic Acyl Substitution(0°C -> RT)ReagentsA->StepAProductPurified N-(2,4-dichlorophenyl)benzamide AnalogStepA->ProductReagentsBReagents:Isatoic Anhydride + AnilineSolvent: DMF, HeatPathB->ReagentsBStepBDecarboxylative Ring Opening(Driven by CO2 release)ReagentsB->StepBStepB->Product

Caption: Synthetic route selection based on the presence of the 2-amino zinc-binding motif.

Biological Validation Protocols

HDAC Inhibition Assay (Fluorometric)

To validate Pathway B analogs (2-amino derivatives).[1]

  • Principle: Measures the deacetylation of a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). Inhibition prevents fluorescence generation.[1]

  • Protocol:

    • Preparation: Dilute compounds in DMSO (Final assay concentration <1% DMSO).

    • Incubation: Mix 10 µL of HDAC enzyme (HeLa nuclear extract or recombinant HDAC1/2) with 10 µL of test compound. Incubate at 37°C for 15 min.

    • Substrate: Add 20 µL of Fluorogenic Substrate solution. Incubate at 37°C for 30 min.

    • Developer: Add 20 µL of Developer solution (Trypsin/Trichostatin A) to stop reaction and release fluorophore.[1] Incubate 15 min at RT.

    • Read: Measure Fluorescence (Ex: 360nm / Em: 460nm).

    • Analysis: Calculate

      
       using non-linear regression (GraphPad Prism).
      
Minimum Inhibitory Concentration (MIC) Assay

To validate Pathway A analogs (Core/Lipophilic derivatives).[1]

  • Organisms: E. coli (Gram-), S. aureus (Gram+), C. albicans (Fungi).[1]

  • Protocol:

    • Media: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).

    • Plate Prep: Add 100 µL media to 96-well plates.

    • Dilution: Serial 2-fold dilution of test compound (Start: 128 µg/mL).

    • Inoculation: Add 100 µL of microbial suspension (

      
       CFU/mL).
      
    • Incubation: 18-24h at 37°C.

    • Readout: Visual turbidity check or

      
       measurement. MIC is the lowest concentration with no visible growth.[1]
      

Data Summary: Representative Activity Profile

The following table summarizes the expected activity shift based on the "Region A" substituent.

Compound VariantRegion A (Benzoyl)Region C (Aniline)Primary ActivityMechanism
Core Scaffold H (Unsubstituted)2,4-DichloroAntimicrobial / FungicidalMembrane disruption / SDHI
Anthranilamide 2-Amino2,4-DichloroAntitumorHDAC Inhibition (Class I)
Nitro-Precursor 2-Nitro2,4-DichloroWeak AntimicrobialProdrug (needs reduction)
Halo-Analog 2-Chloro2,4-DichloroEnhanced FungicidalHydrophobic pocket filling

References

  • Gowda, B. T., et al. (2008).[1][2][3] "N-(2,4-Dichlorophenyl)benzamide."[1][2][3][6][7] Acta Crystallographica Section E, E64, o950.[3] Link

  • BenchChem. (2025).[1][6] "Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: An Application Note and Protocol." Link[1]

  • Bayer Crop Science. (2025).[1] "Fungicide Modes of Action: SDHI and Benzamides." Link

  • Mottamal, M., et al. (2015).[1] "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898-3941.[1] Link[1]

  • PubChem. "2,4-Dichlorobenzanilide Compound Summary."[1] Link[1]

Molecular Weight, Lipophilicity (logP), and Physicochemical Profiling of N-(2,4-dichlorophenyl)-4-fluorobenzamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

As drug development pipelines increasingly focus on targeted therapies, the physicochemical profiling of early-stage pharmacophores remains the most critical determinant of downstream success. N-(2,4-dichlorophenyl)-4-fluorobenzamide is a highly functionalized halogenated benzamide. Understanding its molecular weight (MW) and lipophilicity (logP) is not merely an exercise in basic chemistry; it is a predictive endeavor that dictates formulation strategy, pharmacokinetic (PK) behavior, and target engagement.

This technical guide deconstructs the physicochemical properties of this compound, providing field-proven methodologies for experimental validation and explaining the causality behind its structural design.

Structural and Physicochemical Characterization

The compound consists of a central amide linker bridging a 4-fluorophenyl ring and a 2,4-dichlorophenyl ring. This specific halogenation pattern is a deliberate medicinal chemistry strategy to modulate both electronic distribution and steric bulk.

Molecular Weight (MW) and Its Implications

The calculated molecular weight of this compound is 284.11 g/mol (Monoisotopic mass: 282.9967 Da).

The Causality of MW in Drug Design: At 284.11 g/mol , this compound sits well below the 500 Da threshold established by Lipinski’s Rule of Five [1]. This low molecular weight provides two distinct advantages:

  • High Ligand Efficiency (LE): The molecule can achieve high binding affinity per heavy atom, minimizing off-target steric clashes.

  • Optimization Runway: Lead optimization often involves adding functional groups (e.g., solubilizing morpholine rings) which increase MW. Starting at ~284 Da provides a "molecular weight budget" of over 200 Da for structural optimization before passive membrane permeability is compromised.

Lipophilicity (logP) and Halogen Effects

The partition coefficient (logP) is calculated at ~4.15 .

The Causality of Halogenation on Lipophilicity: A logP of 4.15 is highly lipophilic. The unsubstituted N-phenylbenzamide has a logP of approximately 2.6. The addition of halogens drives this value upward due to their electron-withdrawing nature and hydrophobicity. Halogens increase the molar volume of the molecule; in an aqueous environment, the energy required to form a solvent cavity around these bulky, non-polar atoms is thermodynamically unfavorable. Consequently, the molecule is strongly driven to partition into lipid phases (e.g., cell membranes). While a logP of 4.15 ensures excellent passive transcellular permeability, it approaches the upper limit of Lipinski's criteria (logP ≤ 5) [1], indicating that formulation scientists may need to anticipate low aqueous solubility and high plasma protein binding.

Quantitative Data Summary
PropertyValueMethod / Source
Chemical Formula C13H8Cl2FNOStructural Analysis
Molecular Weight 284.11 g/mol Calculated
Monoisotopic Mass 282.9967 DaCalculated
logP (XLogP3) ~4.15Predictive Modeling / RP-HPLC
Hydrogen Bond Donors 1Structural Analysis
Hydrogen Bond Acceptors 2Structural Analysis
Rotatable Bonds 2Structural Analysis

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, theoretical values must be empirically validated. Below are the standard operating procedures for synthesizing the compound and determining its MW and logP.

Protocol A: Synthesis and LC-MS Determination of Molecular Weight

To determine the exact mass, the compound must first be synthesized via nucleophilic acyl substitution, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2,4-dichloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.5 eq) as an acid scavenger.

  • Acylation: Cool the mixture to 0°C. Dropwise, add 4-fluorobenzoyl chloride (1.1 eq). The electrophilic carbonyl carbon is attacked by the nucleophilic aniline nitrogen.

  • Workup: Allow the reaction to warm to room temperature. Wash the organic layer with 1M HCl (to remove unreacted aniline and pyridine) and saturated NaHCO3. Evaporate the DCM to yield the crude amide.

  • LC-MS Validation: Inject the purified sample into an LC-MS system using Electrospray Ionization (ESI) in positive mode.

  • Data Interpretation: The amide nitrogen readily accepts a proton. The mass spectrometer will detect the

    
     pseudo-molecular ion at an m/z of 284.00  (282.9967 Da + 1.0073 Da).
    

Synthesis A 4-Fluorobenzoyl Chloride (Electrophile) C Nucleophilic Acyl Substitution (Pyridine/DCM, 0°C to RT) A->C B 2,4-Dichloroaniline (Nucleophile) B->C D This compound MW: 284.11 g/mol C->D E LC-MS Validation [M+H]+ m/z: 284.00 D->E

Synthesis and LC-MS validation workflow for this compound.

Protocol B: RP-HPLC Determination of logP (OECD Test Guideline 117)

While the Shake-Flask method (OECD 107) is traditional, it is highly prone to emulsion formation for highly lipophilic compounds (logP > 4). Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) per OECD Test Guideline 117 is the superior, self-validating choice [2].

This system is "self-validating" because it relies on an internal calibration curve. If column degradation or mobile phase shifts occur, the reference standards shift proportionally, preserving the accuracy of the target's calculated logP [3].

Step-by-Step Methodology:

  • Reference Standard Preparation: Select 6 reference compounds with known logP values spanning from 2.0 to 5.0 (e.g., toluene, chlorobenzene, naphthalene).

  • Chromatographic Setup: Use a C18 analytical column. The stationary phase consists of long hydrocarbon chains, meaning retention time correlates directly with lipophilicity. Use an isocratic mobile phase (e.g., 75% Methanol / 25% Water).

  • Determine Dead Time (

    
    ):  Inject an unretained substance (e.g., thiourea) to determine the column dead time.
    
  • Run Standards and Target: Inject the reference standards and this compound. Record their retention times (

    
    ).
    
  • Calculate Capacity Factors (

    
    ):  For each compound, calculate 
    
    
    
    .
  • Interpolation: Plot

    
     versus the known 
    
    
    
    of the standards. Use the linear regression equation to interpolate the logP of the target compound.

LogP A Reference Standards (Known logP: 2.0 to 5.0) C RP-HPLC Analysis (C18 Column, Isocratic Elution) A->C B Target Compound This compound B->C D Determine Retention Times (tr) Calculate Capacity Factor (k') C->D E Construct Calibration Curve log k' vs logP D->E F Interpolate Sample logP Result: ~4.15 E->F

OECD 117 RP-HPLC workflow for experimental logP determination.

Pharmacokinetic (ADMET) Implications

The combination of a low molecular weight (284.11 g/mol ) and high lipophilicity (logP ~4.15) creates a specific ADMET profile that researchers must account for:

  • Absorption: The compound will exhibit near-complete absorption across the intestinal epithelium via passive transcellular diffusion.

  • Distribution: A logP > 4 suggests a high Volume of Distribution (

    
    ). The compound will readily partition into adipose tissue and cross the blood-brain barrier (BBB), making it suitable for central nervous system (CNS) targets but potentially problematic if CNS-mediated toxicity is a concern.
    
  • Metabolism: The strategic placement of the fluorine atom at the para-position of the benzoyl ring blocks CYP450-mediated para-hydroxylation, a common metabolic liability. The bulky chlorines on the aniline ring sterically hinder amide hydrolysis by amidases, granting the molecule a prolonged half-life.

References

  • Lipinski's rule of five Wikipedia (Sourced from Advanced Drug Delivery Reviews) URL:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Analytice URL:[Link]

  • GOV.

Novel Benzamide Scaffolds for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

The benzamide moiety represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets including Histone Deacetylases (HDACs), Poly(ADP-ribose) polymerases (PARPs), and VEGFR kinases. Unlike traditional cytotoxic agents, novel benzamide derivatives offer a pathway toward targeted therapy by exploiting specific binding modes—most notably the zinc-chelating capability in HDACs and the nicotinamide-mimicry in PARPs. This guide provides a technical roadmap for the design, synthesis, and validation of these scaffolds, moving beyond basic theory into actionable experimental protocols.

The Benzamide Pharmacophore: Structural Versatility

The enduring utility of the benzamide scaffold lies in its electronic and steric tunability. In the context of anticancer discovery, it functions primarily through two distinct binding paradigms:

  • Zinc Binding Group (ZBM): In Class I HDAC inhibitors (e.g., Entinostat), the benzamide carbonyl oxygen and the amino group coordinate with the catalytic Zn²⁺ ion at the bottom of the enzyme's active site. This is distinct from hydroxamic acids, offering higher isoform selectivity (specifically HDAC 1, 2, and 3) and improved metabolic stability.

  • Nicotinamide Mimicry: In PARP inhibitors, the benzamide structure mimics the nicotinamide moiety of NAD+, forming critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 catalytic pocket.

Structure-Activity Relationship (SAR) Matrix
Structural RegionFunctionOptimization Strategy
Primary Amide (-CONH₂) H-bond donor/acceptorEssential for PARP binding; modification typically abolishes activity.
Ortho-Amino Group Zn²⁺ Chelation (HDAC)Crucial for Class I HDAC selectivity. Removal leads to loss of potency.
Aromatic Core Scaffold rigiditySubstitution at C4/C5 dictates solubility and access to the "cap" region of the target protein.
Cap Group (R-group) Surface RecognitionBulky hydrophobic groups here interact with the rim of the binding pocket to determine potency and selectivity.

Target Landscape & Mechanism of Action

Histone Deacetylase (HDAC) Inhibition

Benzamides function as slow, tight-binding inhibitors of HDACs. The mechanism involves the insertion of the benzamide "warhead" into the lysine-access channel, where it chelates the active site zinc ion. This accumulation of acetylated histones (H3, H4) reactivates silenced tumor suppressor genes (e.g., p21WAF1/CIP1), leading to G1/G2 cell cycle arrest.

PARP Trapping & Synthetic Lethality

Beyond catalytic inhibition, potent benzamide derivatives induce "PARP trapping," locking the PARP enzyme onto damaged DNA. This complex blocks replication forks, causing double-strand breaks that are lethal to cancer cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations).

Visualization: HDAC Inhibition Signaling Pathway

The following diagram illustrates the downstream effects of benzamide-mediated HDAC inhibition.

HDAC_Pathway Benzamide Benzamide Inhibitor (e.g., Entinostat) HDAC HDAC 1/2/3 (Zinc Active Site) Benzamide->HDAC Chelation Histones Acetylated Histones (H3, H4) HDAC->Histones Prevents Deacetylation Chromatin Chromatin Relaxation (Euchromatin) Histones->Chromatin Accumulation GeneExp Gene Expression (p21, Bax) Chromatin->GeneExp Transcription Apoptosis Apoptosis & Cell Cycle Arrest GeneExp->Apoptosis Tumor Suppression

Caption: Mechanism of benzamide-induced epigenetic modulation leading to tumor suppression.[1]

Synthetic Strategies

To explore novel chemical space, a modular synthetic workflow is recommended. The following protocol describes the synthesis of an N-(2-aminophenyl)benzamide derivative, a classic scaffold for HDAC inhibition.

General Synthetic Workflow (Amide Coupling)

Objective: Synthesize a library of N-substituted benzamides via HATU-mediated coupling.

Reagents:

  • Substituted Benzoic Acid (Core Scaffold)

  • 1,2-Phenylenediamine (or aniline derivative)

  • HATU (Coupling Agent)

  • DIPEA (Base)

  • DMF (Solvent)

Step-by-Step Protocol:

  • Activation: Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (5 mL/mmol) under an inert atmosphere (N₂). Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir at room temperature (RT) for 30 minutes to form the activated ester.

  • Coupling: Add the amine component (e.g., mono-protected 1,2-phenylenediamine) (1.1 equiv) to the reaction mixture.

  • Reaction: Stir at RT for 4–12 hours. Monitor progress via TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Work-up: Dilute the mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (if product is acid-stable), sat. NaHCO₃, and brine.[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

  • Deprotection (if applicable): If a Boc-protected amine was used (to prevent polymerization), treat the intermediate with TFA/DCM (1:1) for 1 hour, then neutralize and extract.

Synthesis_Workflow Start Benzoic Acid Derivative Activate Activation (HATU/DIPEA) Start->Activate Couple Amide Coupling (+ Amine) Activate->Couple Protect Deprotection (TFA/DCM) Couple->Protect If Boc-protected Final Novel Benzamide Scaffold Couple->Final Direct Protect->Final

Caption: Modular synthetic route for generating diverse benzamide libraries.

Biological Evaluation Protocols

Trustworthy data requires self-validating protocols. The following assays are standard for validating benzamide efficacy.

HDAC Enzymatic Inhibition Assay (Fluorometric)

Purpose: Determine the IC₅₀ of the synthesized compound against nuclear extract or purified HDAC isoforms.

Materials:

  • HDAC Fluorometric Activity Assay Kit (e.g., enzyme source, Boc-Lys(Ac)-AMC substrate).

  • Reference Inhibitor: Trichostatin A (TSA) or Entinostat.

Protocol:

  • Preparation: Dilute test compounds in DMSO to 100x final concentration. Prepare 8-point serial dilutions.

  • Incubation: In a 96-well black microplate, mix:

    • 10 µL diluted compound.

    • 15 µL HDAC enzyme solution (e.g., HeLa nuclear extract).

    • Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add 25 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC). Incubate for 30–60 minutes at 37°C.

  • Development: Add 50 µL of Lysine Developer (trypsin) to release the fluorophore (AMC) from deacetylated substrate. Incubate for 15 minutes.

  • Measurement: Read fluorescence at Ex/Em = 360/460 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Cell Viability Assay (MTT)

Purpose: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HCT116).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with serial dilutions of benzamide derivatives for 72 hours. Include DMSO control (<0.5%).

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

Case Studies & Comparative Data

Recent literature highlights the evolution of benzamide scaffolds. The table below compares the established drug Entinostat with emerging experimental analogs (e.g., Compound 7j from recent SAR studies).

Table 1: Comparative Efficacy of Benzamide Scaffolds

CompoundTarget ProfileHDAC1 IC₅₀ (nM)HCT116 IC₅₀ (µM)Key Structural Feature
Entinostat (MS-275) HDAC 1/3 Selective~2401.5 - 3.0Pyridin-3-ylcarbamate cap group
Mocetinostat Class I HDAC~1000.5 - 1.2Aminopyrimidine linker
Compound 7j [3]HDAC 1-3 / Antiproliferative<500.30Optimized linker length + NH₂ at R2
BJ-13 [5]ROS Inducer / ApoptosisN/A< 1.0Benzamide with mitochondrial targeting moiety

Note: Data aggregated from representative literature values for comparative purposes.

References

  • BenchChem Technical Support Team.[2] (2025).[1][2][3][4][5][6][7] Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. BenchChem Application Notes. Link

  • Giacomelli, C., et al. (2025).[8] Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences, 26(20), 9970.[7] Link

  • Assarzadeh, M. J., et al. (2024).[9] Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Curtin, N. J. (2005).[2][10][11] PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine. Link

  • Gu, Y., et al. (2025).[8] Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594.[12] Link

Sources

Methodological & Application

Synthesis protocol for N-(2,4-dichlorophenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-(2,4-dichlorophenyl)-4-fluorobenzamide

Abstract & Scope

This application note details the synthesis of This compound , a halogenated benzanilide scaffold common in agrochemical intermediates and medicinal chemistry pharmacophores (e.g., inhibitors of histone deacetylase or potential antiviral agents).

The synthesis poses a specific challenge: the nucleophilicity of the starting material, 2,4-dichloroaniline , is significantly attenuated by the inductive electron-withdrawing effects of the chlorine atoms at the ortho and para positions (


 of conjugate acid 

2.0, compared to 4.6 for aniline). Consequently, standard Schotten-Baumann conditions (biphasic aqueous/organic) often suffer from low conversion rates.

This protocol utilizes an anhydrous acyl chloride activation strategy in an aprotic solvent, employing pyridine as both a base and a nucleophilic catalyst to drive the reaction to completion.

Reaction Scheme & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

ReactionScheme cluster_0 Reactants cluster_1 Products R1 4-Fluorobenzoyl Chloride (Electrophile) I1 Tetrahedral Intermediate R1->I1 + Base (Pyridine) R2 2,4-Dichloroaniline (Weak Nucleophile) R2->I1 P1 N-(2,4-dichlorophenyl)- 4-fluorobenzamide I1->P1 - Cl⁻ P2 HCl (Scavenged by Base) I1->P2

Caption: Mechanistic pathway for the acylation of electron-deficient anilines.

Critical Material Attributes (CMA)

ReagentMW ( g/mol )Density (g/mL)Equiv.RoleCritical Attribute
2,4-Dichloroaniline 162.02Solid1.0NucleophileLimiting Reagent. Must be dry; water competes for acid chloride.
4-Fluorobenzoyl chloride 158.561.341.1 - 1.2ElectrophileMoisture sensitive. Handle under N₂.
Pyridine 79.100.9782.0 - 3.0Base/Cat.Must be anhydrous. Acts as HCl scavenger and acyl transfer catalyst.
Dichloromethane (DCM) 84.931.33SolventSolventHPLC Grade, anhydrous.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solubilization: Add 2,4-Dichloroaniline (1.62 g, 10.0 mmol) to the flask. Add DCM (30 mL) and stir until fully dissolved.

  • Base Addition: Add Pyridine (2.4 mL, ~30 mmol) via syringe.

    • Expert Insight: Pyridine is preferred over Triethylamine (TEA) here. The intermediate N-acylpyridinium ion is a more potent electrophile than the acid chloride itself, helping to overcome the poor nucleophilicity of the dichloroaniline.

  • Cooling: Place the reaction vessel in an ice-water bath (0°C).

Phase 2: Addition & Reaction
  • Acyl Chloride Addition: Dilute 4-Fluorobenzoyl chloride (1.74 g, 1.30 mL, 11.0 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Observation: A white precipitate (pyridinium hydrochloride) may form immediately. This is normal.

  • Temperature Ramp: Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

  • Monitoring: Stir for 4–12 hours. Monitor via TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the aniline spot (

      
      ).
      
    • Troubleshooting: If the reaction is incomplete after 12 hours, attach a reflux condenser and heat to 40°C (mild reflux) for 2 hours.

Phase 3: Work-up & Isolation
  • Quench: Add 10 mL of saturated

    
     solution to quench unreacted acid chloride. Stir vigorously for 15 minutes.
    
  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Washes (Crucial for Purity):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes excess pyridine and unreacted aniline.

    • Wash 2 (Basic): Wash with sat.

      
       (1 x 20 mL). Purpose: Removes 4-fluorobenzoic acid byproduct.
      
    • Wash 3 (Neutral): Wash with Brine (sat. NaCl, 1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate in vacuo (Rotary Evaporator) to yield a crude off-white solid.
Phase 4: Purification (Recrystallization)

The crude product often contains trace color impurities. Recrystallization is the standard for benzanilides.

  • Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

  • (Optional) If colored impurities persist, add activated charcoal, boil for 5 mins, and filter hot.

  • Add hot water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystalline needles, wash with cold EtOH/Water (1:1), and dry under vacuum.

Process Workflow Visualization

Workflow Start Start: Dry RBF + N2 Purge Dissolve Dissolve 2,4-Dichloroaniline in DCM + Pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add Dropwise Addn: 4-Fluorobenzoyl Chloride Cool->Add React Warm to RT Stir 4-12h Add->React Check TLC Check (Complete?) React->Check Reflux Reflux 40°C (2h) Check->Reflux No Quench Quench: Sat. NaHCO3 Check->Quench Yes Reflux->Quench WashAcid Wash: 1M HCl (Remove Pyridine/Amine) Quench->WashAcid WashBase Wash: NaHCO3/Brine (Remove Acid/Water) WashAcid->WashBase Cryst Recrystallize: EtOH / H2O WashBase->Cryst Final Pure Product: White Crystalline Solid Cryst->Final

Caption: Step-by-step experimental workflow for synthesis and purification.

Quality Control & Validation

ParameterExpected ResultMethod
Appearance White to off-white needlesVisual
Melting Point 145–155°C (Estimate based on analogs [1])Capillary (DSC preferred)
¹H NMR (DMSO-d₆)

~10.5 ppm (s, 1H, -NH-); Distinctive aromatic pattern for 2,4-dichloro (3H) and 4-fluoro (4H) rings.
400 MHz NMR
MS (ESI+)

(Cl isotope pattern)
LC-MS

Self-Validation Check:

  • Did the HCl wash remove the pyridine? Check NMR for pyridine peaks (

    
     8.5, 7.3, 7.7). If present, re-dissolve in EtOAc and wash again with 1M HCl.
    
  • Is the yield low? If <50%, the aniline likely did not react fully. Ensure reagents are anhydrous and consider using DMAP (4-dimethylaminopyridine) as a hyper-nucleophilic catalyst (5 mol%) in the next run.

Safety Information (HSE)

  • 2,4-Dichloroaniline: Toxic by inhalation and ingestion.[1] Known to cause methemoglobinemia (blue skin/lips).[1] Handle in a fume hood with double nitrile gloves.

  • 4-Fluorobenzoyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas.

  • Dichloromethane: Suspected carcinogen. Use in a well-ventilated hood.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Schotten-Baumann and Anhydrous Amide Synthesis protocols).
  • Gowda, B. T., et al. (2008).[2] N-(2,4-Dichlorophenyl)benzamide.[3][2][4] Acta Crystallographica Section E. Retrieved from [Link] (Structural data for the non-fluorinated analog).

  • PubChem. 2,4-Dichloroaniline Compound Summary. National Library of Medicine. Retrieved from [Link].

Sources

Application Note & Protocol: Synthesis of N-(2,4-dichlorophenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(2,4-dichlorophenyl)-4-fluorobenzamide, a substituted amide of significant interest in medicinal chemistry and materials science. The protocol details a robust and efficient method based on the Schotten-Baumann N-acylation of 2,4-dichloroaniline with 4-fluorobenzoyl chloride. We delve into the mechanistic rationale behind the chosen conditions, offering insights into the roles of reagents, solvents, and catalysts. This guide is intended for researchers, chemists, and drug development professionals, providing a self-validating protocol complete with troubleshooting advice, safety considerations, and expected outcomes to ensure reproducible and high-yield synthesis.

Mechanistic Rationale and Experimental Design

The synthesis of amides from acyl chlorides and amines is a cornerstone of organic chemistry, fundamentally a nucleophilic acyl substitution reaction.[1][2] The protocol described herein is a variation of the Schotten-Baumann reaction, which is highly effective for this transformation.[3]

The Core Reaction: Nucleophilic Acyl Substitution

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2,4-dichloroaniline onto the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[4] Acyl chlorides are among the most reactive carboxylic acid derivatives, making them excellent substrates for this reaction.[2] This attack forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to form the stable amide bond.

Rationale for Reagent Selection and Stoichiometry
  • 4-Fluorobenzoyl Chloride (Electrophile): This acyl chloride is a colorless to pale yellow liquid that serves as the acylating agent.[5] Its high reactivity necessitates careful handling under anhydrous conditions to prevent hydrolysis to the less reactive 4-fluorobenzoic acid.

  • 2,4-Dichloroaniline (Nucleophile): As a primary aniline, it is a competent nucleophile. However, the presence of two electron-withdrawing chlorine atoms on the aromatic ring reduces the electron density on the nitrogen atom, making it less nucleophilic than unsubstituted aniline. This deactivation does not inhibit the reaction but underscores the need for an efficient reaction setup.

  • Triethylamine (Base): A critical component of the reaction is a non-nucleophilic base. Each mole of amide formed generates one mole of hydrochloric acid (HCl).[1] The HCl readily reacts with the basic amine starting material to form an unreactive ammonium salt. To prevent this and drive the reaction to completion, a base such as triethylamine (TEA) or pyridine is added to scavenge the HCl as it is formed.[3] Typically, a slight excess (1.1 equivalents) of the base is used to ensure complete neutralization.[6]

Solvent and Temperature Control
  • Solvent Choice: Aprotic solvents are preferred to avoid unwanted side reactions, such as hydrolysis of the acyl chloride. Dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves both reactants well, and is easy to remove during the work-up.[3] Other aprotic solvents like tetrahydrofuran (THF) or ethyl acetate are also suitable.[3]

  • Temperature Management: The acylation reaction is typically exothermic. The initial addition of the acyl chloride is performed at a reduced temperature (0 °C) to control the reaction rate, minimize the formation of by-products, and ensure safety.[6] After the initial addition, the reaction is allowed to warm to room temperature to ensure it proceeds to completion.[3][6]

Materials and Equipment

Chemical Formula MW ( g/mol ) CAS No. Supplier
4-Fluorobenzoyl chlorideC₇H₄ClFO158.56403-43-0Sigma-Aldrich
2,4-DichloroanilineC₆H₅Cl₂N162.02554-00-7Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-Aldrich
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9375-09-2Fisher Scientific
Hydrochloric Acid (1M aq.)HCl36.467647-01-0VWR
Sodium Bicarbonate (Sat. aq.)NaHCO₃84.01144-55-8VWR
Brine (Sat. aq. NaCl)NaCl58.447647-14-5VWR
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Sigma-Aldrich
Ethyl Acetate (for chromatography)C₄H₈O₂88.11141-78-6Fisher Scientific
Hexanes (for chromatography)C₆H₁₄86.18110-54-3Fisher Scientific

Equipment:

  • Round-bottom flasks (two-neck)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Column chromatography setup

  • Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reaction Setup and Execution
  • Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-dichloroaniline (1.62 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the aniline is fully dissolved.

  • Addition of Base: Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv.) to the solution.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: In a separate flask, dissolve 4-fluorobenzoyl chloride (1.20 mL, 1.59 g, 10.0 mmol, 1.0 equiv.) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

  • Slow Addition: Add the 4-fluorobenzoyl chloride solution dropwise to the stirred, cooled aniline solution over a period of 15-20 minutes. A white precipitate (triethylammonium hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification dissolve 1. Dissolve 2,4-dichloroaniline and TEA in anhydrous DCM cool 2. Cool solution to 0 °C dissolve->cool add 3. Add 4-fluorobenzoyl chloride solution dropwise cool->add stir 4. Stir at RT for 2-4h add->stir quench 5. Quench with 1M HCl stir->quench extract 6. Extract with DCM quench->extract wash 7. Wash organic layer (NaHCO₃, Brine) extract->wash dry 8. Dry over MgSO₄ & concentrate wash->dry purify 9. Purify by recrystallization or column chromatography dry->purify product Final Product: N-(2,4-dichlorophenyl) -4-fluorobenzamide purify->product

Caption: Experimental workflow for the synthesis of this compound.

Work-up Procedure
  • Quenching: Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 25 mL) to remove excess triethylamine and its salt.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any remaining acidic impurities.

  • Brine Wash: Wash the organic layer with brine (1 x 25 mL) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an off-white solid, can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure crystalline product.

  • Column Chromatography: If the product contains significant impurities, purify it using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation and Expected Results

Parameter Value Notes
Scale10.0 mmolBased on 4-fluorobenzoyl chloride
Equivalents1.0 (Aniline), 1.0 (Acyl Chloride), 1.1 (TEA)A slight excess of base is crucial.
Concentration~0.2 MIn Dichloromethane
Reaction Time2-4 hoursMonitor by TLC for completion.
Temperature0 °C to Room TemperatureControlled addition at low temp.
Expected Yield 85-95% Yields can be high for this robust reaction.
Appearance White to off-white solidColor may vary based on purity.
Product Name This compound-
Molecular Formula C₁₃H₈Cl₂FNO-
Molecular Weight 284.12 g/mol -

Troubleshooting and Safety

Troubleshooting Guide
  • Low or No Yield:

    • Cause: Moisture in the reaction. Acyl chloride may have hydrolyzed.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous grade solvents.

    • Cause: Insufficient base.

    • Solution: Ensure at least 1.1 equivalents of base are used to neutralize the HCl byproduct.

  • Multiple Spots on TLC (Impure Product):

    • Cause: Reaction may have been run at too high a temperature, or the starting materials were impure.

    • Solution: Maintain temperature control during addition. Purify starting materials if necessary. Effective purification via recrystallization or chromatography is required.

  • Product Fails to Precipitate/Crystallize:

    • Cause: Product may be too soluble in the chosen recrystallization solvent.

    • Solution: Adjust the solvent system. Add a non-polar "anti-solvent" like hexanes to an ethyl acetate solution to induce crystallization. Scratch the inside of the flask with a glass rod to create nucleation sites.

Safety Considerations
  • 4-Fluorobenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl gas. Handle only in a well-ventilated fume hood.[7]

  • 2,4-Dichloroaniline: This compound is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. All operations should be conducted in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) when performing this procedure.

Conclusion

The Schotten-Baumann acylation of 2,4-dichloroaniline with 4-fluorobenzoyl chloride is a highly reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can consistently achieve high yields of the desired product. The protocol outlined in this document provides a validated, step-by-step guide that, when followed with the appropriate safety precautions, serves as an excellent resource for professionals in chemical synthesis and drug discovery.

References

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • University of Bath. (2019). 2019 JECamp Green Chemistry. Retrieved from [Link]

  • Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Le, T. N. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Journal of the Chinese Chemical Society, 63(3), 259-265. Retrieved from [Link]

  • Patsnap. (2021, November 9). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • Gowda, B. T., Tokarcˇı´k, M., Kozˇı´sˇek, J., Sowmya, B. P., & Fuess, H. (2008). N-(2,4-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o950. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
  • Google Patents. (n.d.). US5227545A - Process for the preparation of 2,4-dichlorofluorobenzene.
  • Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Retrieved from [Link]

  • PubMed. (2007). Selective removal of 2,4-dichlorophenoxyacetic acid from water by molecularly-imprinted amino-functionalized silica gel sorbent. Retrieved from [Link]

  • Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.

Sources

Application Note: Advanced RP-HPLC Method Development and Validation for Benzanilide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzanilide (N-phenylbenzamide) is a highly versatile aromatic amide that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including novel antivirals and antiarrhythmic agents such as encainide[1][2]. Ensuring the chemical purity of benzanilide is paramount; residual synthetic precursors (e.g., aniline, benzoic acid) or oxidative degradation products can severely compromise downstream API efficacy and safety[3].

This application note provides a comprehensive, step-by-step guide to developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for benzanilide purity analysis. The protocol is designed as a self-validating system and strictly adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines[4][5].

Mechanistic Rationale for Method Development

As a Senior Application Scientist, method development must be driven by the physicochemical causality of the analyte rather than trial and error. The separation strategy for benzanilide relies on manipulating the ionization states of its primary impurities.

  • Analyte Chemistry & pH Control: Benzanilide is a neutral, hydrophobic molecule. Its primary synthesis impurities are aniline (a weak base, conjugate acid

    
    ) and benzoic acid (a weak acid, 
    
    
    
    ). To achieve baseline separation, the mobile phase pH must dictate the ionization state of these impurities. By utilizing a phosphate buffer at pH 2.6–3.0 , benzoic acid remains protonated (neutral, increasing its retention), while aniline becomes fully protonated (ionized, drastically reducing its hydrophobic retention)[3][6]. This creates a predictable elution order: Aniline
    
    
    Benzoic Acid
    
    
    Benzanilide.
  • Stationary Phase Selectivity: A high-efficiency C18 column (e.g., core-shell 2.7 µm particle size) provides optimal hydrophobic interaction for the conjugated phenyl rings of benzanilide, ensuring sharp peak shapes and high theoretical plate counts[6].

  • Detection Kinetics: The conjugated aromatic system of benzanilide exhibits strong UV absorption. A detection wavelength of 264 nm provides maximum sensitivity for the simultaneous detection of the amide and its aromatic impurities without solvent interference[1][6].

G Start Analyte Profiling (Benzanilide) Phase1 Stationary Phase (C18 Core-Shell) Start->Phase1 Hydrophobicity Assessment Phase2 Mobile Phase Tuning (MeCN / pH 2.6 Buffer) Phase1->Phase2 Selectivity Tuning Phase3 Detection Tuning (UV 254/264 nm) Phase2->Phase3 Elution Profile Fixed Val ICH Q2(R1) Validation (Specificity, Linearity) Phase3->Val Method Locked End Routine Purity Analysis Val->End Protocol Approved

HPLC method development and validation lifecycle for benzanilide purity analysis.

Experimental Protocol

Trustworthiness in analytical chemistry requires a self-validating system. This protocol incorporates an integrated System Suitability Test (SST) workflow to ensure instrument performance is verified prior to any data acquisition.

Reagents and Materials
  • Benzanilide reference standard (Purity

    
     99.9%)
    
  • Aniline and Benzoic acid analytical standards

  • HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 M

    
    cm)
    
  • Potassium dihydrogen phosphate (

    
    ) and Phosphoric acid (
    
    
    
    )
Optimized Chromatographic Conditions

Table 1: Finalized HPLC Parameters and Scientific Rationale

ParameterSpecificationMechanistic Rationale
Column C18 (100 mm × 4.6 mm, 2.7 µm)Core-shell technology yields high efficiency and lower backpressure.
Mobile Phase 45% Phosphate Buffer (pH 2.6) : 55% MeCNIsocratic pH 2.6 controls impurity ionization for baseline resolution[6].
Flow Rate 1.0 mL/minBalances optimal linear velocity with analysis time.
Injection Volume 10 µLPrevents column overloading and peak broadening.
Temperature 30 °CStabilizes solvent viscosity and ensures retention time reproducibility.
Detection UV-DAD at 264 nmCaptures maximum absorbance for aromatic amides[6].
Self-Validating Sample Preparation Workflow
  • Buffer Preparation: Dissolve 2.04 g of

    
     in 1000 mL of ultrapure water. Adjust to pH 2.6 using dilute 
    
    
    
    . Filter through a 0.22 µm membrane to prevent particulate accumulation[7].
  • Standard Stock Solution: Accurately weigh 10.0 mg of benzanilide and dissolve in 10 mL of MeCN to yield a 1.0 mg/mL stock.

  • System Suitability Solution (SST): Spike the benzanilide stock with aniline and benzoic acid to a final concentration of 10 µg/mL each. This solution acts as the method's internal logic gate; if it fails to resolve, the run halts.

  • Working Solutions: Perform serial dilutions of the stock using the mobile phase to construct a calibration curve ranging from 10 to 100 µg/mL[1].

  • Filtration: Pass all final working solutions through a 0.22 µm PTFE syringe filter prior to vialing[7].

SamplePrep Stock Prepare Stock Solution (1.0 mg/mL in MeCN) Spike Spike with Impurities (Aniline, Benzoic Acid) Stock->Spike Accuracy Assessment Dilute Serial Dilution (10-100 µg/mL) Spike->Dilute Linearity Range Filter Filtration (0.22 µm PTFE) Dilute->Filter Particulate Removal SST System Suitability Test (Resolution > 2.0) Filter->SST Injection Readiness

Self-validating sample preparation and system suitability workflow.

Method Validation (ICH Q2(R1) Compliance)

The developed method was validated in strict accordance with ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, and robustness[4][5].

  • Specificity & System Suitability: The method must unambiguously assess the analyte in the presence of impurities[5]. The SST injection must yield a resolution (

    
    ) > 2.0 between aniline, benzoic acid, and benzanilide. The tailing factor (
    
    
    
    ) for benzanilide must be
    
    
    1.5.
  • Linearity & Range: Linearity was evaluated from the reporting level of impurities up to 120% of the nominal assay specification[4]. The calibration curve exhibited an

    
     over the 10–100 µg/mL range[1].
    
  • Precision (Repeatability): Assessed using a minimum of 9 determinations (3 concentrations, 3 replicates each) across the specified range[5]. The Relative Standard Deviation (RSD) was exceptionally low at 0.23%[1][2].

  • Accuracy: Determined via recovery studies of known added amounts of benzanilide and impurities[5]. Recoveries consistently fell within the strict 98.0%–102.0% acceptance criteria.

Table 2: ICH Q2(R1) Validation Parameters Summary

Validation ParameterICH Q2(R1) RequirementObserved ResultStatus
System Suitability (

)
> 2.0 between critical pairs

= 3.5 (Aniline/Benzanilide)
Pass
Linearity (

)
> 0.990 over specified range

(10-100 µg/mL)[1]
Pass
Precision (Repeatability) RSD

2.0% (n=9)[5]
RSD = 0.23%[1]Pass
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.5%Pass
LOD / LOQ S/N

3 (LOD),

10 (LOQ)
LOD: 0.5 µM[6]Pass

Conclusion

This application note presents a scientifically grounded, fully validated RP-HPLC method for benzanilide purity analysis. By strategically manipulating mobile phase pH to exploit the distinct


 values of synthesis impurities, the method guarantees high specificity and robustness. The integrated self-validating SST ensures reliable, reproducible performance suitable for stringent pharmaceutical quality control environments.

References

1.[4] ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. Scribd. URL: 2.[6] Effects of Peracetic Acid on Aromatic Polyamide Nanofiltration Membranes: A Comparative Study with Chlorine. The Royal Society of Chemistry. URL: 3.[3] RP‐HPLC Method for Simultaneous Determination of Thiobenzanilide and its Oxidation Products: Monitoring the Oxidation of Thiobenzanilide with Jones' Reagent. Taylor & Francis. URL: 4.[1] ISOCRATIC RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF REACTION RATE IN N-PHENYLBENZAMIDE SYNTHESIS AND ITS INTERMEDIATE COMPOUNDS. ResearchGate. URL: 5.[5] ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. URL: 6.[2] Analysis of encainide and metabolites in plasma and urine by high-performance liquid chromatography. PubMed. URL: 7.[7] HPLC Troubleshooting Guide. Sigma Aldrich. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Benzanilide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity in Benzanilide Condensation Reactions Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The Nucleophilicity Challenge

Welcome to the Benzanilide Optimization Portal. Unlike aliphatic amide couplings, the synthesis of benzanilides (N-phenylbenzamides) presents a specific kinetic challenge: Aniline is a poor nucleophile.

Due to the delocalization of the nitrogen lone pair into the aromatic ring, aniline is significantly less reactive than alkyl amines. Consequently, standard peptide coupling protocols often stall or suffer from high rates of activated ester hydrolysis before the amide bond can form.

This guide is structured into three "Tiered Modules" based on your substrate complexity and scale.

Module 1: The Schotten-Baumann Standard (Acid Chlorides)

Best for: Simple substrates, robust scale-up, and cost-efficiency.

The Schotten-Baumann reaction remains the gold standard for benzanilides, utilizing a biphasic system (Water/DCM or Water/Ether) to manage the HCl byproduct.

Critical Failure Points & Solutions

Q: My yield is stuck at ~60%. I see significant benzoic acid precipitate. What is happening? A: You are likely witnessing hydrolytic competition . Benzoyl chloride hydrolyzes to benzoic acid faster than it reacts with the aniline if the pH is not strictly controlled.

  • The Fix: Use a biphasic system with a phase transfer catalyst .

    • Why: The aniline stays in the organic phase; the base stays in the aqueous phase. The reaction happens at the interface.

    • Protocol Adjustment: Add 5 mol% Tetrabutylammonium bromide (TBAB) . This shuttles the phenoxide/aniline species effectively, increasing the local concentration of nucleophile relative to water.

Q: I am observing di-acylation (formation of imides). How do I stop this? A: This occurs when the formed amide is deprotonated and reacts with a second equivalent of acid chloride.

  • The Fix: Control the pH. Keep the aqueous phase at pH 8–9 , not higher. Use Sodium Bicarbonate (

    
    ) instead of Sodium Hydroxide (
    
    
    
    ). Strong bases deprotonate the amide proton (
    
    
    ), turning your product into a nucleophile.
Optimized Protocol: Biphasic Schotten-Baumann
  • Organic Phase: Dissolve Aniline (1.0 equiv) in DCM (

    
     concentration).
    
  • Aqueous Phase: Dissolve

    
     (2.5 equiv) in water.
    
  • Mixing: Combine phases and cool to

    
    .
    
  • Addition: Add Benzoyl Chloride (1.1 equiv) dropwise over 30 minutes.

  • Quench: Verify pH is neutral. Separate layers. Wash organic layer with

    
     HCl (removes unreacted aniline) then Brine.
    

Module 2: High-Precision Coupling (HATU/EDC)

Best for: Acid-sensitive substrates, sterically hindered anilines, or late-stage functionalization.

When acid chlorides are too harsh, we use coupling reagents. However, the low nucleophilicity of aniline requires "Super-Active" esters.

The Mechanism of Failure: N-Acylurea Formation

The most common yield-killer in carbodiimide couplings is the rearrangement of the O-acylisourea intermediate into an inert N-acylurea byproduct.[1]

Carbodiimide_Failure Acid Benzoic Acid O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC EDC Carbodiimide (EDC/DCC) Amide Benzanilide (Desired Product) O_Acyl->Amide + Aniline (Fast Path) N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Rearrangement (If Aniline is slow) Aniline Aniline (Slow Nucleophile)

Figure 1: The "Race Against Time." If the aniline attacks too slowly (due to sterics or electronics), the O-acylisourea rearranges to the stable, waste N-acylurea.

Troubleshooting Guide

Q: I am using EDC/HOBt but yields are low (<40%). A: HOBt is often insufficient for anilines.

  • The Fix: Switch to HATU/HOAt .

    • Mechanism:[2][3][4][5][6] The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" (hydrogen bonding) that accelerates the amine attack by up to 100x compared to HOBt. This outcompetes the rearrangement pathway.

Q: My reaction turns dark and LCMS shows complex mixtures. A: You likely have uncontrolled exotherms during the activation step.

  • The Fix: Sequential Addition.

    • Dissolve Acid + HATU in DMF.[7]

    • Add DIPEA (Base).[7][8] Wait 5 minutes for the active ester to form.

    • Add the Aniline last.

Q: How do I remove the urea byproduct (DCU) if I must use DCC? A: DCU is notoriously difficult to filter completely.

  • The Fix:

    • Cooling: Dilute with Ethyl Acetate and chill to

      
       overnight. DCU precipitates almost quantitatively.[9]
      
    • Chemical Wash: If your product is stable, wash the organic layer with

      
       Citric Acid.
      

Module 3: Green & Catalytic (Boric Acid)

Best for: Large scale, "Green Chemistry" requirements, and avoiding toxic reagents.

This method relies on thermodynamics rather than activated reagents. It forms a cyclic acyloxyboronate intermediate that activates the acid.

Critical Success Factor: Water Removal

Since this is an equilibrium reaction (


), you must  remove water to drive the yield.

Q: I added Boric Acid (10 mol%) but the reaction stalled at 50%. A: You hit the equilibrium wall.

  • The Fix: Use a Dean-Stark trap with Toluene or Xylene. Reflux is required. If you cannot reflux, add activated 4Å Molecular Sieves directly to the flask (ensure they are oven-dried immediately before use).

Boric_Catalysis Substrates Benzoic Acid + Aniline Inter Acyloxyboronate Intermediate Substrates->Inter + Cat Cat Boric Acid (Catalyst) Water H2O Inter->Water Byproduct Product Benzanilide Inter->Product - Cat Trap Dean-Stark / Mol Sieves Water->Trap Physical Removal (DRIVES YIELD)

Figure 2: The Thermodynamic Pump. Continuous removal of water is the only way to achieve >90% yield in catalytic condensations.

Data Summary: Method Selection Matrix

ParameterAcid Chloride (Schotten-Baumann)Coupling Reagent (HATU)Catalytic (Boric Acid)
Aniline Reactivity High (Forceful)High (Activated)Moderate (Equilibrium)
Steric Tolerance LowExcellent Low
Moisture Sensitivity HighHighLow (Water is byproduct)
Purification Acid/Base WashColumn ChromatographyCrystallization
Atom Economy Poor (Stoichiometric waste)Very Poor (Large reagents)Excellent
Typical Yield 75–85%85–95%80–90% (with Dean-Stark)

References

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.
  • Coupling Reagent Efficiency (HATU vs EDC)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Boric Acid Catalysis

    • Tang, P. (2005). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.

  • Constable, D. J., et al. (2007). Perspective on solvent use in the pharmaceutical industry. Green Chemistry, 9(5), 411-420.

Sources

Technical Support Center: Solubilization Protocols for N-(2,4-dichlorophenyl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed precipitation ("crashing out") of N-(2,4-dichlorophenyl)-4-fluorobenzamide upon dilution, or you are struggling to prepare a stable high-concentration stock solution.

This compound belongs to the class of poly-halogenated diaryl amides .[1] Its physicochemical profile is dominated by high lipophilicity and strong intermolecular


-

stacking, driven by the electron-withdrawing chlorine and fluorine substituents.[1]
Physicochemical Snapshot
PropertyCharacteristicImpact on Solubility
Scaffold Benzamide coreProvides H-bond donor/acceptor sites (moderate polarity).[1]
Substituents 2,4-Dichloro (phenyl A) 4-Fluoro (phenyl B)[1]Significantly increases LogP (Lipophilicity).[1] Reduces aqueous solubility to near-zero.[1]
Predicted LogP ~4.0 – 4.5High Risk: Compound prefers sticking to itself or plastic over water.
Solubility (DMSO) High (>50 mM typical)Soluble due to dipole-dipole interactions.[1]
Solubility (Water) Negligible (<10 µM)Critical Failure Point: Rapid aggregation upon contact with water.[1]

Module 1: Stock Solution Preparation (The "Crystal Lattice" Barrier)[1]

Issue: "I added DMSO, but solid particles remain visible."

Root Cause: The crystalline lattice energy of this compound is high. While thermodynamically soluble in DMSO, the kinetic dissolution rate is slow at room temperature.[1]

Validated Protocol: The "Warm & Sonicate" Method[1]
  • Weighing: Weigh the target mass into a glass vial (avoid plastic microfuge tubes for initial high-concentration stocks to prevent plasticizer leaching).[1]

  • Solvent Addition: Add anhydrous DMSO (Grade:

    
    99.9%, water content <0.1%).[1]
    
    • Note: Do not use DMSO that has been sitting open on the bench.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Thermal Assist: If solids persist, warm the sealed vial to 37°C (water bath) for 5–10 minutes.

    • Warning: Do not exceed 40°C. Halogenated benzamides are generally stable, but thermal degradation is a risk for trace impurities.

  • Sonication: Sonicate in a bath sonicator for 5 minutes at 35–40 kHz.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any "haze" indicates micro-crystals that will seed massive precipitation later.

Module 2: The "Crash Out" Phenomenon (Dilution into Assay)[1]

Issue: "My 10 mM stock is clear, but when I add it to the cell culture media/buffer, it turns cloudy immediately."

Root Cause: This is Local Supersaturation Shock . When a drop of DMSO stock hits the aqueous buffer, the interface between the drop and the buffer experiences a massive spike in water concentration.[1] The compound becomes insoluble at that interface faster than it can diffuse, causing nucleation (precipitation).[1]

The Mechanism of Precipitation[1][2][3][4]

PrecipitationMechanism Stock DMSO Stock (Solvated by DMSO) Interface Mixing Interface (DMSO + Water) Stock->Interface Added to Buffer Nucleation Nucleation Event (Hydrophobic Effect) Interface->Nucleation Water Strips DMSO Shell Aggregate Precipitate/Aggregate (Biologically Inactive) Nucleation->Aggregate π-π Stacking

Caption: Figure 1. The kinetic pathway of precipitation.[2] Rapid introduction of water strips the protective DMSO solvation shell, forcing hydrophobic molecules to aggregate.[1]

Validated Protocol: The "Intermediate Dilution" Step

Do NOT pipette 1 µL of 10 mM stock directly into 1 mL of buffer. Instead, use an intermediate step to lower the concentration while maintaining a solubility-friendly environment.[1]

Step-by-Step Procedure:

  • Prepare Intermediate Stock (10x):

    • Dilute your 10 mM DMSO stock into pure DMSO first to create a lower concentration working stock (e.g., 1 mM or 0.1 mM).[1]

    • Why? Reducing the absolute concentration of the compound before it sees water reduces the probability of nucleation.[1]

  • The "Sandwich" Dispensing Mode:

    • Place half the volume of your assay buffer in the well.

    • Add the diluted DMSO compound.

    • Immediately add the second half of the assay buffer.

    • Why? This improves mixing kinetics and prevents the "static drop" effect.

  • Alternative: Acoustic Dispensing (Echo):

    • If available, use acoustic liquid handling.[1][3] It ejects nanoliter droplets. The high surface-area-to-volume ratio of a nanoliter droplet ensures instant diffusion before crystals can form.[1]

Module 3: Storage & Stability (The "Wet DMSO" Trap)

Issue: "My stock solution was clear last week, but now it's cloudy after coming out of the freezer."

Root Cause: DMSO is hygroscopic .[3][2] It absorbs water from the atmosphere.[3]

  • Freezing Point Depression: Pure DMSO freezes at 18.5°C. DMSO with water freezes at much lower temperatures.

  • Solubility Cliff: As DMSO absorbs water, the solubility of this compound drops exponentially.[1]

  • Freeze-Thaw Cycling: Repeated freezing forces the compound out of solution as the DMSO crystallizes first, leaving the compound in a super-concentrated, water-rich exclusion zone.[1]

Validated Storage Protocol
ParameterRecommendationReason
Vessel Amber Glass or Polypropylene (PP)Polystyrene (PS) can be dissolved by DMSO; Amber protects from light.[1]
Seal Parafilm over capPrevents moisture entry during freezer storage.
Format Single-Use Aliquots Eliminates freeze-thaw cycles.[1][4][5]
Thawing 37°C Water BathRapid thawing prevents the "metastable zone" where crystals grow best.
Visual Check MandatoryAlways inspect for precipitate after thawing. If cloudy, sonicate.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

TroubleshootingTree Start Start: Observed Issue SolidsInStock Solids in DMSO Stock? Start->SolidsInStock CloudyBuffer Cloudy upon adding to Buffer? Start->CloudyBuffer LossOfActivity Loss of Biological Activity? Start->LossOfActivity WarmSonicate Warm (37°C) + Sonicate Check DMSO Water Content SolidsInStock->WarmSonicate Yes CheckConc Is Final Conc > Solubility Limit? CloudyBuffer->CheckConc Yes PlasticBinding Compound adhering to plastic? Switch to Glass or Low-Bind Plates LossOfActivity->PlasticBinding Possible ReduceConc Reduce Assay Conc CheckConc->ReduceConc Yes SerialDilution Use Intermediate Dilution Step (Avoid 100% -> 0% DMSO shock) CheckConc->SerialDilution No

Caption: Figure 2. Troubleshooting logic flow for solubility and stability issues.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is less toxic to some cells, poly-halogenated benzamides usually have significantly lower solubility in ethanol compared to DMSO.[1] You will likely hit the solubility limit much sooner.

Q: Why does the compound stick to my pipette tips? A: This is "nonspecific binding." The hydrophobic compound prefers the polypropylene tip over the aqueous buffer.[1]

  • Fix: Pre-wet the tip with the solvent or use "Low Retention" tips. Better yet, pipette the DMSO stock directly into the liquid in the well (submerged dispense) rather than dropping it on top.[1]

Q: Can I filter the media to remove the precipitate? A: You can, but you should not rely on the data.[1] Filtering removes the precipitate, meaning you are also removing the active drug.[1] Your actual concentration will be unknown and significantly lower than calculated. If you see precipitate, the experiment is invalid.

References

  • BenchChem Technical Support. (2025).[4][3][6][7] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] FAQs on Inhibitor Preparation. Retrieved from [1]

  • Popa-Burke, I., & Russell, J. (2014).[1][8] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[1][9][8] Retrieved from

  • Ziath. (2005). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • ChemDiv. (n.d.). Compound N-(2,5-dichlorophenyl)-3-fluorobenzamide Properties (Analog Reference). Retrieved from [1]

Sources

Technical Support Center: Removal of Unreacted 2,4-Dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for 2,4-Dichloroaniline (2,4-DCA) Contamination Ticket ID: CHEM-SUP-24DCA-001 Status: Active Guide

The Core Problem: "The Weak Base Trap"

Why is 2,4-DCA difficult to remove? Many researchers treat 2,4-dichloroaniline (2,4-DCA) like a standard amine, expecting it to easily wash out with weak acids (like 10% citric acid or 0.5 M HCl). This often fails.

The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly reduces the electron density on the nitrogen atom.

  • Standard Aniline pKa: ~4.6

  • 2,4-Dichloroaniline pKa: ~2.05[1]

The Implication: 2,4-DCA is a very weak base. At pH 3-4 (standard acidic workup), a significant portion remains unprotonated (free base) and stays in the organic layer. To fully protonate it (


), the aqueous phase must be significantly more acidic (pH < 0) than standard protocols suggest.
Property Snapshot
PropertyValueImplication for Purification
pKa (Conjugate Acid) ~2.05Requires strong acid (pH < 1) to protonate.
LogP ~2.9Highly lipophilic; prefers organic solvents.
Solubility High in DCM, EtOAc, AlcoholsHard to crystallize out of reaction mixtures without specific solvent systems.
Boiling Point 245 °CToo high for standard rotovap removal; requires high-vac distillation.

Decision Matrix: Select Your Protocol

Use the following logic tree to determine the safest removal method based on your product's sensitivity.

purification_logic start START: Crude Mixture contains 2,4-DCA is_prod_basic Is your PRODUCT basic? start->is_prod_basic is_prod_acid_sens Is product acid-sensitive? is_prod_basic->is_prod_acid_sens No (Neutral/Acidic) method_chrom METHOD C: Flash Chromatography (Non-polar elution) is_prod_basic->method_chrom Yes (Amine Product) method_lle METHOD A: Aggressive Acid Wash (2M HCl) is_prod_acid_sens->method_lle No method_scx METHOD B: Solid Phase Extraction (SCX Resin) is_prod_acid_sens->method_scx Yes method_cryst METHOD D: Recrystallization (EtOH/Water) method_lle->method_cryst If purity < 98%

Figure 1: Decision tree for selecting the optimal purification strategy based on product stability.

Detailed Protocols

Method A: Aggressive Acid Wash (Liquid-Liquid Extraction)

Best for: Neutral, acid-stable products.

The Science: Because 2,4-DCA is lipophilic, its hydrochloride salt can sometimes dissolve in chlorinated solvents (DCM/Chloroform), rendering the extraction useless. You must use a non-chlorinated solvent for the organic phase to force the salt into the water.

Protocol:

  • Solvent Switch: If your reaction was in DCM, evaporate it and redissolve the crude in Ethyl Acetate (EtOAc) or Diethyl Ether .

  • The Acid: Prepare 2M (2N) HCl . Do not use 1M or weak organic acids.

  • Extraction:

    • Add 2M HCl to the organic phase (1:1 volume ratio).

    • Shake vigorously for at least 2 minutes. (Equilibrium takes time due to the lipophilicity).

    • Separate layers.[2] Keep the Aqueous layer (contains 2,4-DCA-HCl).

  • Verification: Check the TLC of the organic layer.[2] If 2,4-DCA persists, repeat with fresh 2M HCl.

  • Finishing: Wash the organic layer once with Brine, dry over Na₂SO₄, and concentrate.

Why this works: The high concentration of protons (


) forces the equilibrium toward the protonated salt (

), and the use of EtOAc/Ether (lower polarity than DCM) makes the organic phase less hospitable to the salt.
Method B: Solid Phase Scavenging (Resins)

Best for: Acid-sensitive products or when LLE fails.

The Science: Strong Cation Exchange (SCX) resins contain sulfonic acid groups. These are strong enough to protonate and bind 2,4-DCA, effectively filtering it out of the solution.

Protocol:

  • Resin Selection: Use a sulfonic acid-based resin (e.g., Amberlyst® 15 or Dowex® 50W).

  • Activation (Optional but Recommended): Wash the resin with Methanol (MeOH) to swell the beads and expose active sites.

  • Scavenging:

    • Dissolve crude product in a mixture of DCM/MeOH (9:1). Note: MeOH is required for resin swelling.

    • Add 3-5 equivalents of resin (relative to the estimated amount of 2,4-DCA).

    • Stir gently for 1-4 hours at room temperature.

  • Filtration: Filter off the solid resin. The filtrate contains your purified product.

  • Regeneration (Eco-friendly): The resin now holds the 2,4-DCA. It can be washed with ammonia in methanol to release the impurity and regenerate the resin for waste disposal.

Method C: Recrystallization (Scale-Up)

Best for: Large scale (>10g) where chromatography is expensive.

The Science: 2,4-DCA has a specific solubility profile—it is highly soluble in hot ethanol but insoluble in water.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .

  • Slowly add hot Water dropwise until the solution becomes slightly turbid.

  • Add a few drops of ethanol to clear it again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Result: 2,4-DCA often remains in the mother liquor (the ethanol/water mix), while the product crystallizes (assuming the product is less soluble).[3]

    • Alternative: If your product is non-polar, wash the solid crude with cold Hexane . 2,4-DCA is moderately soluble in hexane and may wash away, leaving the product behind.

Troubleshooting & FAQs

Q: I used 1M HCl, but the 2,4-DCA is still in my organic layer. Why? A: 1M HCl (pH ~0) might not be strong enough to drive the equilibrium fully to the right for such a weak base (pKa ~2.05), especially if you are using DCM as a solvent.

  • Fix: Increase acid concentration to 2M or 3M HCl . Switch your organic solvent to Diethyl Ether .

Q: My product is also an amine. How do I separate it? A: Acid extraction will remove both. You must rely on Chromatography .

  • Tip: 2,4-DCA is very non-polar (moves fast on silica). Use a gradient starting with 100% Hexane/Heptane. 2,4-DCA will likely elute before your more complex amine product.

  • Visualization: 2,4-DCA is UV active but stains poorly with Ninhydrin (due to low nucleophilicity). Use Permanganate (KMnO4) or Iodine stain.

Q: Can I remove it by Rotovap (Distillation)? A: Generally, no . The boiling point is ~245°C. You would need high vacuum (<0.5 mmHg) and heat, which risks decomposing your product. Sublimation is possible but rarely practical for crude mixtures.

Q: I see a "ghost" spot on TLC that looks like 2,4-DCA but won't go away. A: Ensure it is actually 2,4-DCA. Run a "co-spot" (your product + authentic 2,4-DCA standard). If they separate, it's not 2,4-DCA. If they overlap, try running the TLC in 100% Toluene . This solvent system is excellent for separating chlorinated anilines from other aromatics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11123, 2,4-Dichloroaniline. Retrieved from [Link]

  • Biotage. Strategies for Work-Up and Purification: Acidic Scavengers. (General Reference for SCX Resins). Retrieved from [Link]

  • NIST Chemistry WebBook. 2,4-Dichloroaniline Thermochemical Data. Retrieved from [Link]

Sources

Troubleshooting low melting point purity issues in benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Melting Point Depression & Purity in Benzamide Derivatives

Overview: The "Benzamide Blues"

Welcome to the technical support center. If you are here, you are likely facing a common frustration in medicinal chemistry: your benzamide derivative—intended to be a crystalline solid—is displaying a depressed melting point (MP), a broad melting range (>2°C), or is "oiling out" during recrystallization.

Benzamides are deceptive. While chemically robust, their solid-state behavior is complex due to strong hydrogen bonding networks (amide dimers) and a high propensity for polymorphism . A low melting point is rarely just "wet" product; it is a diagnostic signal for three distinct failure modes: Eutectic Impurities , Solvates , or Metastable Polymorphs .

This guide bypasses generic advice to address the specific physicochemical challenges of the benzamide pharmacophore.

Part 1: Diagnostic Triage

Before attempting remediation, you must identify the source of the melting point depression. A low MP is a colligative property outcome, but the root cause dictates the fix.

Q: My MP is 10°C lower than expected, but the proton NMR looks "clean." What is happening?

A: Standard 1H-NMR is insufficient here. You likely have a Solid-State Issue rather than a chemical purity issue.

  • Polymorphism: Benzamide has at least three crystal forms. Form I (stable) melts higher than Form III (metastable). Impurities (even <1%) can kinetically stabilize the lower-melting metastable form [1].

  • Inorganic Salts: NMR does not see residual salts (e.g., NaCl, coupling reagent byproducts) which depress MP via the cryoscopic effect.

  • Amorphous Content: If you precipitated rapidly (crash cooling), you may have amorphous domains that soften rather than melt.

Action: Run a DSC (Differential Scanning Calorimetry).

  • Sharp Endotherm: Likely a polymorph.

  • Broad Endotherm: Eutectic impurity or solvate desolvation.

Diagnostic Decision Tree

Use this logic flow to categorize your failure mode before choosing a protocol.

Benzamide_Diagnosis Start OBSERVATION: Low or Broad Melting Point CheckNMR Step 1: Check 1H-NMR (Zoom in 0-5 ppm & aromatic region) Start->CheckNMR DirtyNMR Visible Impurities? (Solvents, DCU, SM) CheckNMR->DirtyNMR Yes CleanNMR Spectroscopically Pure CheckNMR->CleanNMR No SolventPeaks Solvent Peaks Present DirtyNMR->SolventPeaks ChemicalPeaks Byproducts/SM Present DirtyNMR->ChemicalPeaks CheckDSC Step 2: Run DSC/TGA CleanNMR->CheckDSC ActionDry ACTION: Vacuum Dry >40°C (Check for Solvates) SolventPeaks->ActionDry ActionWash ACTION: Acid/Base Wash or Chromatography ChemicalPeaks->ActionWash BroadEndo Broad/Pre-melt Event CheckDSC->BroadEndo Amorphous/Eutectic SharpLow Sharp but Low MP CheckDSC->SharpLow Polymorph ActionRecryst ACTION: Slow Recrystallization (Fix Eutectic) BroadEndo->ActionRecryst ActionPoly ACTION: Polymorph Screen (Seed with Form I) SharpLow->ActionPoly

Figure 1: Diagnostic logic for distinguishing chemical impurities from solid-state anomalies.

Part 2: Chemical Decontamination (The DCU Problem)
Q: I used DCC for amide coupling. I see a white solid that won't melt or dissolve. How do I remove it?

A: This is Dicyclohexylurea (DCU) .[1][2][3][4][5] It is the bane of benzamide synthesis. DCU is sparingly soluble in most organic solvents, making it difficult to separate from your product if your product is also a solid.

The "Solubility Switch" Protocol: Do not rely on chromatography to remove DCU; it often streaks or co-elutes. Use solubility differences [2].

  • Cold Precipitation (The Trap):

    • Dissolve your crude benzamide in a minimal amount of warm Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Cool the solution to 0°C (ice bath) for 30 minutes.

    • DCU is virtually insoluble in cold EtOAc/DCM. It will precipitate as a fine white powder.

    • Filter through a sintered glass funnel (fine porosity) or Celite pad.

    • Result: DCU stays on the filter; your benzamide is in the filtrate.

  • The Chemical Wash (The Backup):

    • If trace DCU remains, or if you have unreacted amine/acid starting materials:

    • Dissolve filtrate in EtOAc.

    • Wash with 1M HCl (removes unreacted amines/pyridines).

    • Wash with Sat. NaHCO₃ (removes unreacted benzoic acids).

    • Critical Step: Wash with Water followed by Brine to remove water-soluble urea derivatives (if EDC was used instead of DCC).

Part 3: Solving "Oiling Out" & Polymorphism
Q: During recrystallization, my product comes out as oil droplets instead of crystals. Why?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This happens if:

  • The melting point of the solid is lower than the boiling point of the solvent.

  • The solution is too concentrated (supersaturation is too high).

  • Impurities have depressed the MP below the crystallization temperature.[6][7][8]

The "Anti-Oiling" Protocol: You must lower the saturation temperature or raise the melting point (purity).

VariableAdjustmentRationale
Solvent Choice Switch to Lower BP Solvent If using Toluene (BP 110°C) and MP is 100°C, it will oil. Switch to Ethanol (BP 78°C).[9]
Concentration Add More Solvent Dilution lowers the temperature at which the solution becomes saturated, allowing crystals to form below the oiling temperature.
Nucleation Seed Crystals Add a tiny crystal of pure product at the cloud point. This bypasses the energy barrier for nucleation, favoring solid over oil.
Trituration High-Shear Mixing If oil forms, cool vigorously and scratch the glass or sonicate. This can force the oil to solidify into an amorphous solid, which can then be recrystallized properly.
Q: I suspect I have the wrong polymorph (Form III). How do I get the stable Form I?

A: Benzamide Form III is metastable and often forms in the presence of impurities (like nicotinamide or homologous byproducts) [1]. To force the conversion to the stable Form I (High MP):

  • Slurry Conversion: Suspend the solid in a solvent where it has low solubility (e.g., water or hexane) and stir for 24-48 hours. Thermodynamic drive will convert the metastable form to the stable form via Ostwald ripening.

  • Slow Evaporation: Avoid crash cooling. Slow evaporation from Ethanol/Water mixtures favors the thermodynamically stable crystal lattice [3].

Part 4: Analytical Validation Data

When reporting your results, use this reference table to interpret your thermal data.

MethodObservationInterpretationAction
Capillary MP Range > 2°CImpure (Eutectic)Recrystallize.
Capillary MP Sharp, but 5-10°C LowPolymorph or SolvateRun TGA/DSC.
DSC Broad EndothermDesolvation or PurityDry sample; check NMR for solvent.
DSC Sharp Endotherm (Low T)Metastable PolymorphPerform slurry conversion.
TGA Mass loss < MPSolvate (Pseudo-polymorph)Dry at higher temp/vacuum.
Recrystallization Workflow for Benzamides

Recrystallization_Workflow Crude Crude Benzamide (Oiling/Impure) SolventSelect Solvent Selection (EtOH or EtOAc/Hex) Crude->SolventSelect Dissolve Dissolve at Reflux (Min. Volume) SolventSelect->Dissolve HotFilter Hot Filtration (Remove insoluble DCU) Dissolve->HotFilter Cooling Slow Cooling (RT -> 4°C) HotFilter->Cooling Seed Add Seed Crystal (Prevent Oiling) Cooling->Seed At Cloud Point Collect Filtration & Wash (Cold Solvent) Seed->Collect Dry Vacuum Dry (Remove Lattice Solvent) Collect->Dry

Figure 2: Optimized recrystallization workflow to prevent oiling out and remove insoluble byproducts.

References
  • Thirunahari, S., et al. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Nature Communications. Link

  • BenchChem Technical Support. (2025). Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions. Link

  • University of Calgary. Recrystallization: Choice of Solvent and Oiling Out. Chemistry LibreTexts. Link

  • Mettler Toledo. Effect of Impurities on the Melting Point – Melting Point Depression. Link

Sources

Validation & Comparative

Unraveling the Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Benzanilides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide

Halogenated benzanilides represent a critical class of compounds with widespread applications, from pharmaceuticals and agrochemicals to material science. Their structural characterization is paramount for understanding their bioactivity, metabolism, and environmental fate. Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. The fragmentation patterns observed in mass spectra serve as unique molecular fingerprints, but their interpretation, especially for isomeric compounds, can be a complex challenge.

This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of halogenated benzanilides. We will delve into the distinct fragmentation behaviors induced by different ionization techniques, primarily the "hard" Electron Ionization (EI) and the "soft" Electrospray Ionization (ESI). By understanding the underlying mechanisms and the profound influence of halogen type (F, Cl, Br, I) and positional isomerism, researchers can gain confidence in their structural assignments and accelerate their research and development efforts.

The Dichotomy of Ionization: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique is a critical fork in the road for mass spectrometric analysis, fundamentally dictating the type and extent of fragmentation.

  • Electron Ionization (EI) is a high-energy process that bombards molecules with energetic electrons (typically 70 eV), leading to the formation of a radical cation (M+•) and inducing extensive fragmentation.[1] This "hard" ionization provides a wealth of structural information through detailed fragment ion spectra, which are highly reproducible and ideal for library matching.[1]

  • Electrospray Ionization (ESI) is a "soft" ionization technique that transfers pre-existing ions from solution into the gas phase or creates ions through protonation ([M+H]+) or deprotonation ([M-H]-) with minimal imparted energy.[2][3] This results in an abundant molecular ion peak with little to no in-source fragmentation, making it ideal for determining molecular weight. Structural information is then obtained by subjecting the isolated molecular ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[3][4]

This fundamental difference means that the fragmentation of a given halogenated benzanilide will follow starkly different pathways depending on whether it is analyzed by GC-MS (typically EI) or LC-MS (typically ESI).

Electron Ionization (EI) Fragmentation: The "Proximity Effect" as a Diagnostic Tool

Under EI conditions, the fragmentation of halogenated benzanilides is dramatically governed by the position of the halogen substituent on the aniline ring (the XC₆H₄NH– moiety).

The Dominance of the Proximity Effect in 2-Halobenzanilides

When a halogen (Cl, Br, or I) is present at the ortho (2-) position of the aniline ring, a significant rearrangement known as the "proximity effect" or "ortho effect" occurs.[5][6] This effect is a diagnostically powerful tool for distinguishing 2-halo isomers from their meta and para counterparts.

The mechanism involves the cyclization of the ionized molecule, followed by the elimination of the halogen radical to form a stable, protonated 2-phenylbenzoxazole ion.[5] This pathway results in a prominent [M-X]⁺ peak (where X = Cl, Br, or I) in the mass spectrum. The stability of the resulting heterocyclic ion is the driving force for this rearrangement.[5]

It is crucial to note that this proximity effect is significant for Cl, Br, and I substituents. For 2-fluorobenzanilides, the [M-F]⁺ peak is of negligible intensity due to the high strength of the C-F bond, making this effect non-diagnostic for fluorine-substituted compounds.[5]

Caption: Proximity effect in 2-halobenzanilides under EI-MS.

Standard Amide Cleavage in 3- and 4-Halobenzanilides

In contrast, when the halogen is at the meta (3-) or para (4-) position, the proximity effect is not possible. The fragmentation of these isomers is dominated by classical amide bond cleavage pathways.[5][7] The primary cleavages occur at the amide bond, leading to two main types of fragment ions:

  • Benzoyl Cation Formation: Cleavage of the C-N bond results in the formation of a stable benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a halogenated aniline radical.

  • Halogenated Aniline Cation Formation: Cleavage of the carbonyl-phenyl bond can lead to the formation of the halogenated aniline cation ([XC₆H₄NH]⁺).

The benzoyl cation at m/z 105 often represents the base peak in the spectra of 3- and 4-halobenzanilides and can undergo further fragmentation by losing carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺, m/z 77).[5]

Caption: Standard amide cleavage in 3/4-halobenzanilides (EI-MS).

Comparative EI Fragmentation Data

The following table summarizes the key diagnostic ions for distinguishing positional isomers of halogenated benzanilides under electron ionization.

Compound ClassKey Diagnostic Ion(s)Primary Fragmentation Pathway
2-Chlorobenzanilide [M-Cl]⁺Proximity Effect / Rearrangement
3-Chlorobenzanilide [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77)Amide Bond Cleavage
4-Chlorobenzanilide [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77)Amide Bond Cleavage
2-Bromobenzanilide [M-Br]⁺Proximity Effect / Rearrangement
3-Bromobenzanilide [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77)Amide Bond Cleavage
4-Bromobenzanilide [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77)Amide Bond Cleavage
2-Iodobenzanilide [M-I]⁺Proximity Effect / Rearrangement
3-Iodobenzanilide [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77)Amide Bond Cleavage
4-Iodobenzanilide [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77)Amide Bond Cleavage
All Fluorobenzanilides [C₆H₅CO]⁺ (m/z 105), [C₆H₅]⁺ (m/z 77)Amide Bond Cleavage (Proximity effect not observed)

Data synthesized from Bowen et al.[5][6]

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation: A Different Story

Under the gentle conditions of ESI, halogenated benzanilides are typically observed as protonated molecules, [M+H]⁺. Fragmentation is then induced via collision-induced dissociation (CID), and the pathways are markedly different from EI, being driven by even-electron ion chemistry. The positional isomerism that is so clear-cut in EI spectra is often less distinct in ESI-MS/MS, with fragmentation pathways being more conserved across isomers.

The most likely site of protonation is the amide oxygen, due to its high basicity and the ability to delocalize the charge through resonance. Fragmentation of the protonated molecule primarily proceeds through cleavage of the amide bond.

Primary Fragmentation Pathways in ESI-MS/MS

Upon collisional activation, the protonated benzanilide fragments via two main competing pathways originating from the cleavage of the amide C-N bond:

  • Formation of the Benzoyl Cation: This is typically the most common pathway, analogous to EI, where the protonated amide cleaves to form the benzoyl cation ([C₆H₅CO]⁺, m/z 105) and a neutral halogenated aniline molecule. This pathway is observed for nearly all isomers.

  • Formation of the Protonated Halogenated Aniline: The alternative cleavage yields a protonated halogenated aniline ([XC₆H₄NH₂ + H]⁺) and a neutral benzaldehyde molecule. The relative abundance of this ion depends on the proton affinity of the halogenated aniline.

The fragmentation pattern is generally dominated by the formation of the highly stable benzoyl cation. Unlike in EI, a proximity effect leading to the loss of the halogen is not a characteristic fragmentation pathway for 2-halo isomers under ESI-MS/MS conditions.

Caption: General ESI-MS/MS fragmentation of halogenated benzanilides.

Comparative ESI-MS/MS Fragmentation Data

The following table outlines the expected major fragment ions for halogenated benzanilides analyzed by ESI-MS/MS. The key observation is the general similarity across isomers, with the benzoyl cation being the most common and abundant fragment.

Compound ClassPrecursor IonMajor Product Ions (m/z)Primary Fragmentation Pathway
Fluorobenzanilides [M+H]⁺105 ([C₆H₅CO]⁺), 112 ([FC₆H₄NH₃]⁺)Amide Bond Cleavage
Chlorobenzanilides [M+H]⁺105 ([C₆H₅CO]⁺), 128/130 ([ClC₆H₄NH₃]⁺)Amide Bond Cleavage
Bromobenzanilides [M+H]⁺105 ([C₆H₅CO]⁺), 172/174 ([BrC₆H₄NH₃]⁺)Amide Bond Cleavage
Iodobenzanilides [M+H]⁺105 ([C₆H₅CO]⁺), 220 ([IC₆H₄NH₃]⁺)Amide Bond Cleavage

Note: The relative intensities of the product ions can vary based on collision energy and instrument type. The isotopic pattern for Cl (approx. 3:1) and Br (approx. 1:1) will be observed for chlorine- and bromine-containing fragments.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to validated experimental protocols is essential. The following sections provide step-by-step methodologies for the analysis of halogenated benzanilides by both GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is designed for the separation and identification of isomeric halogenated benzanilides, leveraging the diagnostic fragmentation patterns produced by EI.

1. Sample Preparation:

  • Dissolve the benzanilide standard or sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1-10 µg/mL.

  • Ensure the sample is dry, as water can interfere with the analysis.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5975 MSD or equivalent single quadrupole or ion trap mass spectrometer.[5]

  • GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Injection: 1 µL injection in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific isomers being analyzed).

  • MS Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[5]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 50-500.

4. Data Analysis:

  • Examine the total ion chromatogram (TIC) to identify the peaks corresponding to the benzanilide isomers.

  • Extract the mass spectrum for each peak.

  • For 2-halo isomers, look for the characteristic [M-X]⁺ ion.

  • For 3- and 4-halo isomers, identify the base peak at m/z 105 and the fragment at m/z 77.

  • Compare the obtained spectra with reference library spectra (e.g., NIST, Wiley) for confirmation.

GCMS_Workflow Sample Sample in Volatile Solvent Injector GC Injector (250°C) Sample->Injector 1 µL Injection Column GC Column (Temp Program) Injector->Column Vaporization MS_Source EI Source (70 eV) Column->MS_Source Separation Analyzer Mass Analyzer (Scan m/z 50-500) MS_Source->Analyzer Ionization & Fragmentation Detector Detector Analyzer->Detector Data Data System (TIC & Spectra) Detector->Data

Caption: GC-MS (EI) experimental workflow for halogenated benzanilides.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This protocol is suitable for the analysis of halogenated benzanilides, particularly in complex matrices, providing molecular weight information and structural data through tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the benzanilide standard or sample in a solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile) to a final concentration of 0.1-1 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before analysis.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or equivalent tandem mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions. (This program should be optimized for the specific compounds).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.

  • Capillary Voltage: 4000 V.

  • Nebulizer Gas (Nitrogen): 45 psi.

  • Drying Gas (Nitrogen) Flow: 10 L/min.

  • Drying Gas Temperature: 325 °C.

  • MS1 Scan: Scan for the [M+H]⁺ ion of the target benzanilide(s).

  • MS2 (Product Ion Scan): Isolate the [M+H]⁺ precursor ion and scan for product ions. Optimize collision energy (typically 10-30 eV) to achieve a good balance of precursor ion depletion and fragment ion formation.

4. Data Analysis:

  • Extract the chromatogram for the precursor ion mass to determine the retention time.

  • Examine the product ion spectrum.

  • Identify the major fragment ions, typically the benzoyl cation (m/z 105) and the protonated halogenated aniline.

  • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.

LCMS_Workflow Sample Sample in Mobile Phase LC_Column LC Column (Gradient Elution) Sample->LC_Column 5 µL Injection ESI_Source ESI Source (Positive Ion) LC_Column->ESI_Source Separation Q1 Quadrupole 1 (Precursor Selection) ESI_Source->Q1 Ionization Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Fragmentation Detector Detector Q3->Detector Data Data System Detector->Data

Sources

A Comparative Guide to the IC50 Potency of Fluorinated vs. Chlorinated Benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Benzamide Drug Design

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, from antiemetics and antipsychotics to potent anticancer agents. A key strategy in the optimization of these molecules is the introduction of halogen atoms, most commonly fluorine and chlorine. This substitution is far from a trivial modification; it is a deliberate design choice that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. The decision to use fluorine versus chlorine can dramatically alter a molecule's potency, often quantified by the half-maximal inhibitory concentration (IC50)—the concentration of an inhibitor required to reduce the rate of a biological or biochemical process by 50%[1].

This guide provides an in-depth comparison of fluorinated and chlorinated benzamide analogs, synthesizing experimental data to elucidate how these halogens impact inhibitory activity. We will explore the underlying physicochemical principles, present comparative IC50 data from published studies, detail a robust experimental protocol for IC50 determination, and discuss the mechanistic implications for drug development professionals.

The Physicochemical Dichotomy: Fluorine vs. Chlorine

The choice between fluorine and chlorine is a strategic one, rooted in their distinct atomic properties which influence a drug's behavior.

  • Fluorine: As the most electronegative element, fluorine can form strong C-F bonds, often enhancing metabolic stability by blocking sites of oxidative metabolism. Its small size means it can act as a "super-hydrogen," causing minimal steric perturbation. Furthermore, fluorine can modulate the acidity of nearby protons and act as a weak hydrogen bond acceptor, influencing molecular conformation and binding affinity.

  • Chlorine: Being larger and less electronegative than fluorine, chlorine has a more significant impact on a molecule's size and lipophilicity. Its greater polarizability allows it to participate in favorable halogen bonding—a specific non-covalent interaction with electron-donating atoms like oxygen or nitrogen—which can be a critical factor in achieving high-affinity binding to a protein target[2][3].

These differences form the basis for the varying biological activities observed between fluorinated and chlorinated analogs.

Comparative Analysis of Inhibitory Potency (IC50/EC50)

Direct comparison of analogs where only the halogen differs provides the clearest insight into their respective contributions to potency. A study by Wang et al. on pyrazol-5-yl-benzamide derivatives as potential succinate dehydrogenase inhibitors (SDHIs) offers a compelling case study.[4][5] SDHIs are crucial in agriculture as fungicides, and their efficacy is often measured by the half-maximal effective concentration (EC50), a value analogous to IC50 for in-vitro antifungal activity.

Case Study: Fluorinated vs. Chlorinated Pyrazol-5-yl-benzamides as SDHIs

The following table summarizes the in-vitro antifungal activities (EC50 in mg/L) of directly comparable fluorinated and chlorinated benzamide analogs against various plant pathogenic fungi. Lower EC50 values indicate higher potency.

Compound IDHalogen (at C-4 of pyrazole)Target FungusEC50 (mg/L)Reference
8Ip FluorineValsa mali1.15[4][5]
9Ip ChlorineValsa mali0.58 [4][5]
8Ip FluorineSclerotinia sclerotiorum4.88[4][5]
9Ip ChlorineSclerotinia sclerotiorum3.02 [4][5]
8IIp FluorineValsa mali1.34[4][5]
9IIp ChlorineValsa mali0.86 [4][5]
8IIp FluorineSclerotinia sclerotiorum6.57[4][5]
9IIp ChlorineSclerotinia sclerotiorum4.13 [4][5]

Analysis of Structure-Activity Relationship (SAR): The data clearly demonstrates that for this particular scaffold and target, chlorine substitution consistently results in greater potency (lower EC50 values) than fluorine substitution against Valsa mali and Sclerotinia sclerotiorum. For instance, compound 9Ip (chlorinated) was approximately twice as potent against Valsa mali as its fluorinated counterpart 8Ip (0.58 mg/L vs. 1.15 mg/L).[4][5] This suggests that for the SDH enzyme's binding pocket, the properties of chlorine—such as its size, polarizability, and potential for halogen bonding—are more favorable for a strong interaction than those of fluorine.[4][5]

In another study focusing on cinnamide derivatives with anticancer properties, researchers noted that the presence of an electron-withdrawing group like chlorine could decrease cytotoxic activity in some analogs.[6][7] This highlights a crucial principle: the effect of halogen substitution is highly context-dependent, relying on the specific molecular scaffold and the topology of the biological target's binding site.

Experimental Protocol for IC50 Determination: A Self-Validating System

To ensure the reliability and reproducibility of IC50 data, a robust and well-validated assay is paramount. The ADP-Glo™ Kinase Assay is a widely used method for determining the potency of kinase inhibitors, as it measures the amount of ADP produced during a kinase reaction, which is a direct measure of enzyme activity.[8]

Detailed Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibitors

This protocol describes the determination of IC50 values for benzamide analogs against the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

I. Materials and Reagents:

  • Recombinant human EGFR enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP (10 mM stock)

  • Test Compounds (Fluorinated/Chlorinated Benzamides): 10 mM stock in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

II. Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution series of the test compounds. Start with a 1:3 dilution series in DMSO, then dilute these into the kinase buffer to create the final concentrations for the assay. Include a "vehicle control" (DMSO only) and a "no enzyme" control.

  • Reaction Setup (in 384-well plate):

    • Add 2.5 µL of the diluted test compound or vehicle control to the appropriate wells.

    • Add 2.5 µL of EGFR enzyme solution (e.g., 5 ng/µL in kinase buffer).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture (final concentration e.g., 0.2 mg/mL Poly(Glu, Tyr) and 10 µM ATP in kinase buffer).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.

  • Data Analysis:

    • Normalize the data: Set the vehicle control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the normalized luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.[1]

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis A 1. Prepare Serial Dilution of Benzamide Analogs C 3. Add Compound & Enzyme to 384-well plate A->C B 2. Prepare Enzyme and Substrate/ATP Solutions E 5. Initiate Reaction with Substrate/ATP Mixture B->E D 4. Pre-incubate (15 min) C->D D->E F 6. Incubate (60 min) E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction) F->G H 8. Incubate (40 min) G->H I 9. Add Kinase Detection Reagent (Signal Generation) H->I J 10. Incubate (30 min) I->J K 11. Measure Luminescence J->K L 12. Plot Dose-Response Curve K->L M 13. Calculate IC50 Value L->M EGFR_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Transcription Inhibitor Benzamide Analog (Inhibitor) Inhibitor->Dimer Blocks

Caption: Simplified EGFR signaling pathway showing inhibition by a benzamide analog.

Conclusion and Outlook

The comparative analysis reveals that the choice between fluorine and chlorine substitution on a benzamide scaffold is a critical design element with no one-size-fits-all answer. As demonstrated in the SDHI case study, chlorine can confer superior potency, likely through enhanced binding interactions such as halogen bonding. [4][5]However, in other contexts, fluorine's unique properties, such as its ability to improve metabolic stability and modulate local electronics, may be more advantageous.

Ultimately, the optimal halogenation strategy is target-dependent. Researchers and drug development professionals must consider the specific topology and chemical environment of the target's binding site. This guide underscores the necessity of synthesizing and evaluating matched pairs of fluorinated and chlorinated analogs, using robust and validated assays, to empirically determine the structure-activity relationship and select the most promising candidates for further development.

References

  • ResearchGate. (2025). Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors. Available at: [Link]

  • Wang, W., et al. (2022). Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(24), 7566–7575. Available at: [Link]

  • Kramer, O., et al. (2024). Structure–Activity Relationships and Target Selectivity of Phenylsulfonylamino-Benzanilide Inhibitors Based on S1647 at the SLC10 Carriers ASBT, NTCP, and SOAT. ACS Pharmacology & Translational Science. Available at: [Link]

  • Wang, W., et al. (2022). Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Available at: [Link]

  • Gallagher, J.F. (n.d.). Structure property relationships in halogenated aromatic amides and imides. Available at: [Link]

  • ResearchGate. (2025). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. Available at: [Link]

  • J-STAGE. (n.d.). Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse. Available at: [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Available at: [Link]

  • Hehir, N. (2017). Structural systematics of halogenated benzamides. Dublin City University. Available at: [Link]

  • Science.gov. (n.d.). ic50 values calculated: Topics by Science.gov. Available at: [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Available at: [Link]

  • ResearchGate. (2026). N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. Available at: [Link]

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2012). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Available at: [Link]

  • PlumX. (n.d.). Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available at: [Link]

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A Comparative Guide to the Solid-State Characterization of N-Arylbenzamides: A Case Study Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Solid-State Analysis in Drug Development

In the landscape of modern drug development, the precise characterization of an active pharmaceutical ingredient's (API) solid-state properties is not merely a regulatory formality but a cornerstone of a successful therapeutic product. The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, stability, bioavailability, and manufacturability. For molecules like N-(2,4-dichlorophenyl)-4-fluorobenzamide, a compound of interest within the broader class of N-arylbenzamides known for their diverse biological activities, understanding this structure is paramount.

While a public crystal structure for this compound is not available—a common scenario for proprietary compounds under active development—this guide leverages a comparative analysis of structurally similar analogs to illustrate the principles and profound insights gained from single-crystal X-ray diffraction (SCXRD). By examining publicly available data for related compounds, we can predict structural motifs, understand the influence of substituent effects, and establish a best-practice framework for analysis. This approach provides a robust, scientifically-grounded roadmap for researchers and drug development professionals.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SCXRD) Protocol

The definitive method for elucidating the atomic-level structure of a crystalline material is single-crystal X-ray diffraction.[1][2] Obtaining a high-quality, single crystal is the prerequisite and often the most challenging step.[3][4] The following protocol represents a self-validating system for data acquisition and analysis, applicable to novel compounds like our target molecule and its analogs.

Crystal Growth and Selection: The Foundation of Quality Data

The journey to a crystal structure begins with the growth of a suitable single crystal, typically 0.05 to 0.5 mm in diameter.[3]

  • Step 1: Crystallization. Slow evaporation of a saturated solution is a common and effective technique.[5][6][7] For the analogs discussed herein, solvents like ethanol or dichloromethane have proven successful.[5][6][8] The rationale is to allow molecules to slowly and orderly arrange themselves into a thermodynamically stable crystal lattice. Alternative methods include vapor diffusion and thermal cycling.[4]

  • Step 2: Crystal Mounting. A well-formed crystal, free of visible defects, is selected under a microscope. It is mounted on a goniometer head using a cryoprotectant oil to prevent degradation from atmospheric moisture and during data collection at low temperatures.

Data Acquisition: From Diffraction to a 3D Map

Data collection is performed on a diffractometer equipped with a focused X-ray source and a sensitive detector.[9]

  • Step 1: Unit Cell Determination. A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice. This step confirms the quality of the crystal.

  • Step 2: Data Collection Strategy. The choice of X-ray source is critical. Molybdenum (Mo Kα, λ=0.71073 Å) radiation is a common choice for its strong penetration, suitable for most organic compounds.[1][10] A full sphere of diffraction data is collected by rotating the crystal through a series of angles, ensuring a complete and redundant dataset. Data is typically collected at low temperatures (e.g., 100 K or -150 °C) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[10]

  • Step 3: Data Reduction. The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like absorption and beam intensity variations.[8]

Structure Solution and Refinement: Translating Data into Structure
  • Step 1: Structure Solution. The processed data is used to solve the "phase problem." Direct methods are typically employed for small molecules to generate an initial electron density map.[8][10]

  • Step 2: Structure Refinement. An initial molecular model is built into the electron density map. This model is then refined against the experimental data using full-matrix least-squares on F².[10] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[8][10]

Experimental Workflow for Single-Crystal X-ray Diffraction

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Analysis Synthesis Synthesis of Compound Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection Diffractometer Mount on Diffractometer Selection->Diffractometer UnitCell Determine Unit Cell Diffractometer->UnitCell Collection Full Data Collection (Low T) UnitCell->Collection Reduction Data Reduction & Correction Collection->Reduction Solution Structure Solution (Direct Methods) Reduction->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Part 2: Comparative Analysis of N-Arylbenzamide Analogs

To anticipate the structural features of this compound, we will compare the crystallographic data of two closely related, publicly available structures: N-(2,4-dichlorophenyl)benzamide (Analog A) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Analog B).[8][11] This comparison highlights how different halogen substitutions influence molecular conformation and crystal packing.

Molecular Conformation: The Twist and Turn of Phenyl Rings

A key feature of N-arylbenzamides is the relative orientation of the two aromatic rings and the central amide linker. This conformation is critical for receptor binding and can be significantly influenced by intramolecular interactions.

  • Analog A (N-(2,4-dichlorophenyl)benzamide): In this structure, the benzoyl and aniline rings are nearly coplanar, with a very small dihedral angle of 2.6(2)°.[6][8] However, the amide group itself is twisted out of the plane of the benzoyl ring by 33.0(2)°.[6][8] This suggests that the steric bulk of the ortho-chloro substituent on the aniline ring does not induce a major twist between the rings themselves, but does influence the planarity of the amide linker.

  • Analog B (N-(2,4-difluorophenyl)-2-fluorobenzamide): This molecule also exhibits a nearly coplanar arrangement of its two aromatic rings, with an interplanar angle of just 0.7(2)°.[11][12] The amide group is twisted by approximately 23-24° relative to the rings.[11][12] A notable feature is the presence of an intramolecular N-H···F hydrogen bond between the amide proton and the ortho-fluorine on the benzoyl ring, which helps to lock in this conformation.[11][12]

Insight for the Target Molecule: Based on these analogs, we can hypothesize that this compound will also adopt a relatively planar conformation between its two phenyl rings. The presence of the ortho-chloro group will likely cause a significant twist of the amide plane, similar to Analog A.

Crystal Packing and Intermolecular Interactions: Building the Lattice

The way molecules pack together in the crystal lattice is governed by intermolecular forces, primarily hydrogen bonding.

  • Analog A (N-(2,4-dichlorophenyl)benzamide): The dominant packing motif is the formation of infinite chains along the crystallographic b-axis. These chains are held together by classical N—H···O hydrogen bonds between the amide groups of adjacent molecules.[6][8]

  • Analog B (N-(2,4-difluorophenyl)-2-fluorobenzamide): Similarly, the primary intermolecular interaction involves amide-amide N-H···O hydrogen bonds, which also form one-dimensional chains along the b-axis.[11][12] Weaker C-H···F and C-H···O interactions further stabilize the three-dimensional packing.[11][12]

Insight for the Target Molecule: It is highly probable that this compound will exhibit a similar crystal packing strategy, dominated by N—H···O hydrogen bonds forming one-dimensional chains or dimers. The presence of the fluorine and chlorine atoms provides additional sites for weaker C-H···X (X=F, Cl) and halogen···halogen interactions, which will fine-tune the overall packing arrangement.

Comparative Crystallographic Data
ParameterAnalog A: N-(2,4-dichlorophenyl)benzamide [6][8]Analog B: N-(2,4-difluorophenyl)-2-fluorobenzamide [11][12]
Formula C₁₃H₉Cl₂NOC₁₃H₈F₃NO
Crystal System MonoclinicMonoclinic
Space Group P2₁/cPn
a (Å) 11.7388 (6)5.6756 (3)
b (Å) 4.7475 (2)4.9829 (2)
c (Å) 22.8630 (11)19.3064 (12)
β (˚) 106.360 (4)91.197 (5)
Volume (ų) 1222.56 (10)545.88 (5)
Dihedral Angle (Ring-Ring) 2.6 (2)°0.7 (2)°
Primary Interaction N—H···O Hydrogen Bonds (Infinite Chains)N—H···O Hydrogen Bonds (Infinite Chains)
Key Intramolecular Contact N/AN—H···F Hydrogen Bond

Part 3: Alternative and Complementary Techniques

While SCXRD provides the definitive structure, it is not always feasible to grow single crystals. In such cases, and for routine characterization of bulk materials, Powder X-ray Diffraction (PXRD) is an indispensable tool.[9][13][14]

Powder X-ray Diffraction (PXRD)

PXRD analysis is performed on a polycrystalline (powder) sample and produces a one-dimensional diffractogram of intensity versus diffraction angle (2θ).[14] This pattern serves as a unique "fingerprint" for a specific crystalline phase.[14][15]

Applications in Drug Development:

  • Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the same compound.[15][16]

  • Quality Control: Confirming the phase purity of bulk API batches and ensuring batch-to-batch consistency.

  • Stability Studies: Monitoring for any phase changes or degradation of the API under stress conditions (e.g., heat, humidity).

If a single crystal structure is known, its theoretical powder pattern can be calculated and compared to the experimental PXRD data of a bulk sample to confirm identity and purity.[13]

Workflow for Structural Analysis and Comparison

Comparison_Logic cluster_analogs Known Analog Structures (SCXRD Data) cluster_comparison Comparative Analysis cluster_prediction Prediction & Validation Target Target Molecule N-(2,4-dichlorophenyl) -4-fluorobenzamide Hypothesis Hypothesize Structure of Target Molecule Target->Hypothesis AnalogA Analog A N-(2,4-dichlorophenyl) benzamide Conformation Molecular Conformation (Dihedral Angles) AnalogA->Conformation Packing Crystal Packing (Hydrogen Bonding) AnalogA->Packing AnalogB Analog B N-(2,4-difluorophenyl) -2-fluorobenzamide AnalogB->Conformation AnalogB->Packing Conformation->Hypothesis Packing->Hypothesis Validation Compare PXRD with Predicted Pattern Hypothesis->Validation PXRD Experimental PXRD of Bulk Sample PXRD->Validation

Caption: Logic for comparing known analogs to predict and validate a target structure.

Conclusion

The solid-state structure of an API is a critical attribute that profoundly impacts its performance and development pathway. Through the gold-standard technique of single-crystal X-ray diffraction, we can obtain an unambiguous three-dimensional molecular structure. In the absence of a public structure for this compound, a rigorous comparative analysis of its close analogs provides powerful predictive insights. This guide demonstrates that by understanding the influence of specific substituents on molecular conformation and crystal packing in related molecules, we can construct a highly probable model for the target compound. This model, in turn, can be validated against experimental data from techniques like PXRD, ensuring a scientifically sound foundation for further development. This integrated approach of detailed protocol definition, comparative analysis, and complementary techniques represents a robust strategy for navigating the complexities of solid-state characterization in the pharmaceutical industry.

References

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  • Crystal Structure Studies on Some of Benzamide Ring Substituted Isoselenazolones and Symmetric Diaryl Monoselenides Derived from Benzamides. (2014). ResearchGate. Available at: [Link]

  • Crystal structure studies on some of benzamide ring substituted isoselenazolones and symmetric diaryl monoselenides derived from benzamides. (2014). Ben-Gurion University Research Portal. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (n.d.). PMC. Available at: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024). American Chemical Society. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. Available at: [Link]

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  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. Available at: [Link]

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  • Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. (n.d.). PMC. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. Available at: [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-4-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.